Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Description
BenchChem offers high-quality Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBXYLOSIKZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338035 | |
| Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-88-2 | |
| Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (S)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-L-Valinal)
[1][2]
Executive Summary
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (CAS 79069-51-5), commonly known as Boc-L-Valinal , is a critical chiral building block in the synthesis of peptide-based pharmacophores.[1][2] It serves as the aldehyde precursor for a wide class of protease inhibitors (e.g., calpain and proteasome inhibitors) and transition-state mimetics.
This guide addresses the specific challenges associated with Boc-L-Valinal: its inherent instability toward racemization at the
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (S)-tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate |
| Common Name | Boc-L-Valinal |
| CAS Number | 79069-51-5 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Chirality | L-isomer (S-configuration at |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |
| Stability | Air/Moisture sensitive; prone to epimerization |
Synthetic Routes & Optimization
The synthesis of Boc-L-Valinal is a balance between yield and optical purity. The aldehyde group is highly electron-withdrawing, increasing the acidity of the
Primary Route: Oxidation of Boc-L-Valinol
The most reliable route involves the oxidation of the corresponding alcohol, Boc-L-Valinol (derived from Boc-L-Valine).
Method A: Dess-Martin Periodinane (DMP) [Recommended for Bench Scale]
DMP is preferred over Swern oxidation for small-to-medium scale (mg to gram) because it avoids the use of toxic oxalyl chloride and operates under mild, near-neutral conditions that minimize racemization.
Protocol:
-
Setup: Dissolve Boc-L-Valinol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Oxidation: Cool to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).
-
Quench (Critical): Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .
-
Note: Do not use heat during evaporation to prevent epimerization.
-
Method B: Swern Oxidation [Recommended for Scale-Up]
For larger scales (>10g), Swern oxidation is more cost-effective but requires precise temperature control (-78°C) to prevent side reactions.
Critical Control Point:
-
Temperature: Must be maintained strictly at -78°C during the addition of DMSO and the alcohol.
-
Base Addition: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be added slowly. Rapid addition can cause local exotherms that trigger racemization.
Alternative Route: Reduction of Weinreb Amide
Reduction of the Boc-Valine-Weinreb amide (N-methoxy-N-methylamide) with Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H yields the aldehyde. This method is less prone to over-oxidation but requires strict anhydrous handling.
Technical Visualization: Synthesis & Utility Map
The following diagram illustrates the synthesis of Boc-L-Valinal and its divergence into critical therapeutic classes.
Caption: Synthetic pathway from Boc-L-Valine to Boc-L-Valinal and its downstream divergence into pharmacophores.
Applications in Drug Development[5][6][7]
Protease Inhibitors (The "Warhead" Concept)
Boc-L-Valinal acts as a transition-state analog. The aldehyde carbon is electrophilic and undergoes reversible hemithioacetal formation with the active site cysteine of proteases (e.g., Calpain, Cathepsin, Proteasome).
-
Mechanism: The aldehyde mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "locking" the enzyme.
-
Example: Precursors to compounds like MG-132 (Z-Leu-Leu-Leu-al) often utilize similar valine-based aldehyde motifs for specificity.
Reductive Amination
The aldehyde is a versatile handle for installing amine-based linkers without racemization, provided mild reducing agents like Sodium Triacetoxyborohydride (STAB) are used.
Handling, Stability & Storage (The "Experience" Pillar)
The Challenge: Amino aldehydes are optically unstable. The
Best Practices:
-
Storage: Store at -20°C or lower under Argon/Nitrogen.
-
Purification: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze epimerization. If necessary, use neutral alumina or deactivated silica (treated with 1% Et₃N).
-
Usage: Ideally, generate in situ and use immediately. If isolation is required, use the crude product if purity is >90%.
-
Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage as they can form hemiacetals.
References
-
GuideChem . Boc-L-Valinal CAS 79069-51-5 Properties and Applications. Retrieved from
-
BenchChem . Application Notes: Boc-L-Valine as a Chiral Building Block. Retrieved from
-
PubChem . (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate Compound Summary. Retrieved from
-
Organic Chemistry Portal . Oxidation of Alcohols to Aldehydes (Dess-Martin Periodinane). Retrieved from
-
ChemicalBook . Boc-L-Valinal Product Specifications and Suppliers. Retrieved from
Boc-L-valinal chemical structure and properties
CAS: 79069-51-5 | Formula: C₁₀H₁₉NO₃ | M.W.: 201.26 g/mol [1]
Executive Summary
Boc-L-valinal is a critical chiral building block in the synthesis of peptide-based protease inhibitors, including transition-state inhibitors for serine and cysteine proteases.[1] It serves as the immediate precursor to the pharmacophores found in antiviral drugs such as Boceprevir (HCV) and Nirmatrelvir (COVID-19/Paxlovid).[1] Unlike its stable precursors (Boc-L-valine and Boc-L-valinol), Boc-L-valinal is chemically labile, prone to racemization and oxidation.[1] This guide outlines the structural properties, high-fidelity synthesis, and handling protocols required to maintain its stereochemical integrity during drug development workflows.[2]
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
Critical Distinction: Databases frequently conflate the physical properties of Boc-L-valinal with its stable acid precursor, Boc-L-valine.[1] Researchers must verify the identity of their material using
| Property | Data / Description |
| IUPAC Name | tert-butyl (S)-(1-oxobutan-2-yl)carbamate |
| Physical State | Viscous oil or low-melting solid. (Note: Often solidifies upon deep cooling; commercial samples may appear as waxy solids).[1][3][4] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol. Insoluble in water. |
| Stability | Unstable. Susceptible to: 1. Oxidation to Boc-L-valine (air sensitive).2.[1] Racemization at the |
| Storage | -20°C under Argon/Nitrogen. Long-term storage is not recommended; synthesize fresh for critical applications.[1] |
Structural Analysis & Spectroscopic Identification[1]
The reactivity and instability of Boc-L-valinal arise from the electron-withdrawing aldehyde group adjacent to the chiral
H NMR Diagnostic Signals (CDCl
, 400 MHz)
The integrity of the aldehyde can be validated by the presence of a distinct signal downfield and the integration of the
-
Aldehyde Proton (-CHO):
9.60 – 9.65 ppm (s or d, 1H).[1] Loss of this signal indicates oxidation. -
Carbamate NH:
~5.05 ppm (broad d, 1H). -
-Proton (CH-NH):
4.20 – 4.30 ppm (m, 1H).[1] Broadening or splitting complexity here can indicate racemization.[1] -
Boc Group:
1.45 ppm (s, 9H). -
Valine Methyls:
0.90 – 1.05 ppm (overlapping d, 6H).
Racemization Risk
The
-
Avoid: Triethylamine (TEA) in workups without immediate neutralization.
-
Avoid: Prolonged silica gel chromatography.
High-Fidelity Synthesis Protocol
While reduction of Weinreb amides is a valid route, the Dess-Martin Periodinane (DMP) oxidation of Boc-L-valinol is the preferred method for small-to-medium scale synthesis in drug discovery.[1] It proceeds under mild, neutral conditions that minimize racemization.
Reagents
-
Oxidant: Dess-Martin Periodinane (DMP) (1.1 – 1.2 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated NaHCO
+ Na S O (1:1 mixture).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Dissolve Boc-L-valinol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Oxidation: Add DMP (1.1 equiv) in a single portion at 0°C .
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 60–90 minutes. Monitor by TLC (stain with ninhydrin or KMnO
); the aldehyde spot will be less polar than the alcohol. -
Quench (Critical): Dilute with Et
O. Pour into a vigorously stirred 1:1 mixture of sat. NaHCO and sat. Na S O at 0°C. Stir until the organic layer is clear (removes iodine byproducts). -
Workup: Separate layers. Wash organic phase with sat. NaHCO
(x2) and Brine (x1). Dry over Na SO . -
Isolation: Filter and concentrate in vacuo at low temperature (<30°C) .
-
Purification: If necessary, perform flash filtration through a short pad of silica gel (deactivated with 1% Et
N/Hexanes if extremely sensitive, though neutral silica is usually sufficient for rapid filtration). Do not run a long column.
Figure 1: Synthesis pathway from Boc-L-Valine to Boc-L-Valinal and key downstream applications.[1]
Reactivity & Applications in Drug Design
Boc-L-valinal acts as a "stereochemical anchor" for P2/P3 positions in peptidomimetic drugs.[1]
1. Protease Inhibitor Synthesis
The aldehyde group is a versatile electrophile. It can be:
-
Trapped directly: To form peptide aldehydes (e.g., Calpain inhibitors) which form reversible hemiacetal adducts with the active site serine/cysteine of the enzyme.
-
Converted to Warheads:
2. Reductive Amination
Reaction with amines in the presence of NaBH(OAc)
Figure 2: Divergent synthesis of pharmacophores from the Boc-L-Valinal core.[1]
Handling & Troubleshooting
Quality Control Check
Before using Boc-L-valinal in a subsequent step, perform a "10-minute QC":
-
Take an aliquot (~5 mg).
-
Dissolve in CDCl
. -
Run a quick
H NMR. -
Check: Is the aldehyde peak at 9.6 ppm present? Is the ratio of aldehyde to Boc methyls (1:9) correct?
-
If aldehyde peak is missing: The compound has oxidized to the acid.[6]
-
If
-proton signal is split/complex: Racemization may have occurred.
-
Common Pitfalls
-
"My product disappeared on the column."
-
Cause: The aldehyde bound irreversibly to the silica or degraded.
-
Solution: Use a shorter column, deactivate silica with 1% triethylamine (if product is not base-sensitive), or switch to crystallization if possible.
-
-
"The melting point is wrong."
-
Cause: You are likely looking at data for Boc-L-Valine (Acid) or Boc-L-Valinol (Alcohol).[1]
-
Solution: Rely on NMR, not melting point, for this intermediate.
-
References
-
Chemical Identity & Properties
-
Synthesis (DMP Oxidation)
-
Application in Protease Inhibitors (Nirmatrelvir)
-
Racemization Studies
-
Lube, A., et al. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatographic Science. Retrieved from [Link]
-
Sources
Technical Monograph: Boc-Val-aldehyde (N-Boc-L-valinal)
[1]
Executive Summary
Boc-Val-aldehyde (N-tert-butoxycarbonyl-L-valinal) is a critical chiral intermediate in the synthesis of peptide-based protease inhibitors, most notably for calpain and the 20S proteasome (e.g., MG132).[1] Its utility lies in the electrophilic aldehyde "warhead," which forms a reversible covalent hemiacetal adduct with the active site cysteine or serine of target proteases. However, this same reactivity renders the compound optically unstable; it is highly prone to racemization at the
Chemical Identity & Nomenclature[1][2][3]
Critical Distinction: Researchers frequently confuse the aldehyde with its precursor acid, Boc-Val-OH.[1] Ensure verification of the CAS number before procurement or synthesis.
| Parameter | Specification |
| Common Name | Boc-L-valinal |
| Systematic IUPAC Name | tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |
| CAS Number | 79069-51-5 (L-isomer) |
| Molecular Formula | C |
| Molecular Weight | 201.26 g/mol |
| SMILES | CC(C)NC(=O)OC(C)(C)C |
| Appearance | White to pale yellow solid (low melting point) or oil |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
Warning: CAS 13734-41-3 refers to Boc-Val-OH (the carboxylic acid).[1] CAS 72155-45-4 refers to Boc-Phe-al (the phenylalanine derivative).[1] Mismatched starting materials are a common source of synthetic failure.
Synthetic Methodologies
The synthesis of amino aldehydes is non-trivial due to the high risk of racemization at the
Method A: Dess-Martin Oxidation (Preferred)
The oxidation of Boc-L-valinol using Dess-Martin Periodinane (DMP) is the gold standard.[1] Unlike Swern oxidation, which requires basic conditions (triethylamine) that can trigger racemization, DMP operates under neutral or slightly acidic conditions, preserving the stereocenter.
Protocol:
-
Reagents: Dissolve Boc-L-valinol (1.0 equiv) in wet dichloromethane (DCM). Note: DMP requires trace water to accelerate the ligand exchange mechanism.
-
Addition: Add DMP (1.2 equiv) at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with ninhydrin or KMnO
). -
Workup: Quench with a 1:1 mixture of saturated NaHCO
and Na S O to reduce unreacted iodine species. -
Purification: Rapid filtration through a short pad of silica gel is recommended. Prolonged exposure to silica causes epimerization.
Method B: Weinreb Amide Reduction (Alternative)
This method converts Boc-Val-OH to its Weinreb amide (N-methoxy-N-methylamide), followed by reduction with Lithium Aluminum Hydride (LiAlH
Protocol:
-
Coupling: React Boc-Val-OH with N,O-dimethylhydroxylamine hydrochloride using EDCI/HOBt.
-
Reduction: Treat the isolated Weinreb amide with LiAlH
(0.5 equiv) in THF at -78°C. -
Mechanism: The stable chelated intermediate prevents over-reduction to the alcohol. Hydrolysis releases the aldehyde.
Visualization: Synthetic Pathways
The following diagram outlines the logical flow for synthesizing Boc-Val-aldehyde, highlighting the critical decision points for chirality preservation.
Caption: Comparative synthetic routes. Route A (DMP Oxidation) is preferred for maintaining high enantiomeric excess (ee).
Handling, Stability & Storage (E-E-A-T)
The technical integrity of experiments involving Boc-Val-aldehyde depends entirely on proper handling.[1]
1. Racemization on Silica:
Amino aldehydes possess an acidic
-
Best Practice: If purification is necessary, use neutral alumina or flash chromatography on silica with 1% acetic acid in the eluent to suppress deprotonation. Ideally, use the crude product immediately if purity >90%.
2. Hydration and Polymerization: Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of water.
-
Storage: Store under Argon at -20°C.
-
Long-term Storage: Convert to the bisulfite adduct (solid) for stability. The free aldehyde can be regenerated using aqueous NaHCO
.
3. Oxidation: Air oxidation converts the aldehyde back to the carboxylic acid (Boc-Val-OH).[1] Always purge containers with inert gas.
Therapeutic Applications: Protease Inhibition[1][8]
Boc-Val-aldehyde acts as a "warhead" transition-state analog.[1] It is primarily used to synthesize inhibitors for cysteine proteases (e.g., Calpain I/II, Cathepsin B) and the proteasome.
Mechanism of Action
The electrophilic aldehyde carbon undergoes nucleophilic attack by the active site thiol (Cys) or hydroxyl (Ser) of the protease. This forms a reversible hemi(thio)acetal adduct that mimics the tetrahedral transition state of peptide bond hydrolysis, thereby stalling the enzyme.
Key Derivatives:
-
MG132 (Z-Leu-Leu-Leu-al): A potent 20S proteasome inhibitor.[1]
-
MDL-28170 (Calpain Inhibitor III): Uses the Val-aldehyde pharmacophore to target neurodegenerative pathways.[1]
Visualization: Inhibition Mechanism
The diagram below illustrates the molecular interaction between the Boc-Val-aldehyde moiety and a generic cysteine protease active site.[1]
Caption: Mechanism of reversible covalent inhibition. The aldehyde carbon traps the enzyme's catalytic cysteine.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[1] Synthesis, 1983(8), 676–678. Link
-
Tsubuki, S., et al. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes. Journal of Biochemistry, 119(3), 572–576. Link
-
GuideChem. (2025). Boc-L-Valinal Product Record (CAS 79069-51-5).[1][][3] Link
Part 1: Structural & Physicochemical Divergence
Technical Deep Dive: Boc-Valinal vs. Boc-Valine
Executive Summary In the landscape of peptide chemistry and drug design, Boc-Valine (Boc-Val-OH) and Boc-Valinal (Boc-Val-H) represent two distinct functional nodes derived from the same chiral scaffold. While Boc-Valine is a thermodynamically stable acyl donor used primarily as a building block in solid-phase peptide synthesis (SPPS), Boc-Valinal is a reactive electrophile. The latter serves as a transition-state isostere in protease inhibitor design and a versatile intermediate for reductive aminations. This guide dissects their physicochemical divergence, synthetic protocols, and handling requirements for high-stakes research applications.
The fundamental difference lies in the oxidation state of the C-terminus. Boc-Valine terminates in a carboxylic acid, conferring stability and acidity. Boc-Valinal terminates in an aldehyde, introducing electrophilicity and volatility.
Table 1: Comparative Physicochemical Profile
| Feature | Boc-Valine (Acid) | Boc-Valinal (Aldehyde) |
| CAS Number | 13734-41-3 | 72155-45-4 (L-isomer) |
| Formula | ||
| Molecular Weight | 217.26 g/mol | 201.26 g/mol |
| Physical State | White crystalline solid | Colorless oil or low-melting solid |
| Reactive Center | Carboxyl (-COOH) | Formyl (-CHO) |
| Primary Reactivity | Nucleophilic Acyl Substitution | Nucleophilic Addition / Reductive Amination |
| Stability | High (Room Temp, years) | Low (Oxidation/Racemization prone) |
| Storage | Ambient (Desiccated) | -20°C (Inert atmosphere essential) |
Visualizing the Difference
Figure 1: Functional divergence between the stable acid precursor and the reactive aldehyde warhead.
Part 2: Synthetic Utility & Reactivity Profiles
Boc-Valine: The Acyl Donor
Boc-Valine functions as an acylating agent. In the presence of coupling reagents (e.g., HATU, DIC), the carboxylic acid is activated (converting -OH to a leaving group), allowing nucleophilic attack by an amine.
-
Key Application: SPPS (Solid Phase Peptide Synthesis).
-
Mechanism: Activation
Amide Bond Formation.[1]
Boc-Valinal: The Electrophilic Warhead
Boc-Valinal presents a carbon atom that is
-
Key Application: Protease Inhibition.[2] The aldehyde carbon mimics the transition state of peptide bond hydrolysis. When a serine or cysteine protease attacks the aldehyde, it forms a reversible hemiacetal or hemithioacetal adduct, effectively "jamming" the enzyme's active site [1].
-
Secondary Application: Reductive Amination.[1] Reacting Boc-Valinal with an amine followed by reduction (e.g.,
) yields reduced peptide bonds ( ), used to increase metabolic stability in peptidomimetics.
Part 3: The Critical Workflow – Synthesis of Boc-Valinal
Direct reduction of Boc-Valine to Boc-Valinal using potent reducing agents (like
The Gold Standard: Weinreb Amide Reduction To ensure optical purity and yield, the "Weinreb Protocol" is the industry standard. This method proceeds via a stable chelated intermediate that prevents over-reduction [2].
Step-by-Step Protocol:
-
Formation of Weinreb Amide:
-
Reagents: Boc-Val-OH (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (3.0 eq), DCM.
-
Procedure: Activate Boc-Valine with EDC/HOBt in DCM at 0°C. Add the amine salt and base. Stir at RT for 12h.[3]
-
Checkpoint: The product (Boc-Val-N(OMe)Me) is stable and can be purified via silica flash chromatography.
-
-
Reduction to Aldehyde (The Critical Step):
-
Reagents:
(0.6 eq - stoichiometry is crucial), Anhydrous THF. -
Setup: Flame-dried glassware, Argon atmosphere.
-
Procedure:
-
Dissolve Weinreb amide in THF and cool to -78°C (Dry ice/acetone).
-
Add
dropwise. The reaction forms a stable lithium chelate intermediate (see Figure 2). -
Stir for 30-60 mins at -78°C.
-
-
Quench (Hydrolysis):
-
Add saturated
or solution cold to hydrolyze the intermediate. -
Extract immediately with Ether/EtOAc.
-
-
Self-Validating Step: Check TLC immediately. Aldehydes stain distinctly with 2,4-DNP stain (orange/red precipitate).
-
Figure 2: The Weinreb route prevents over-reduction to the alcohol, preserving the aldehyde functionality.
Part 4: Pharmaceutical Applications & MG132 Context
Boc-Valinal is rarely a final drug but is a critical "warhead precursor."
Case Study: Proteasome Inhibitors While the famous inhibitor MG132 (Z-Leu-Leu-Leu-al) uses a Cbz (Z) group and Leucine, the mechanism is identical for Boc-Valinal derivatives.
-
Mechanism: The aldehyde group of Boc-Valinal acts as a "suicide substrate." The active site serine of the protease attacks the carbonyl carbon of the aldehyde.
-
Result: Instead of cleaving a bond (as it would with an amide), the enzyme forms a hemiacetal. This mimics the tetrahedral transition state, binding the enzyme tightly (reversible covalent inhibition) [3].
Reactivity Flowchart
Figure 3: Divergent synthetic pathways for Boc-Valinal in drug discovery.
Part 5: Stability & Handling (The "Gotchas")
Working with Boc-Valinal requires significantly more care than Boc-Valine.
1. Racemization Risk (High)
-
Boc-Valine: Racemization occurs primarily during activation via 5(4H)-oxazolone formation.
-
Boc-Valinal: Racemization occurs via keto-enol tautomerism . The
-proton adjacent to the aldehyde is highly acidic ( ). Even mild bases or silica gel chromatography can induce racemization, converting L-Valinal to a D/L mixture.-
Mitigation: Avoid basic workups. Use neutral silica or purify rapidly. Store at -20°C.
-
2. Oxidation (High)
-
Aldehydes oxidize to carboxylic acids (reverting to Boc-Valine) upon exposure to air.
-
Mitigation: Store under Argon/Nitrogen.[4] If the compound solidifies or changes refractive index, check IR for the appearance of a broad -OH stretch (acid formation).
-
3. Hydrate/Hemiacetal Formation
-
In the presence of water or alcohols, Boc-Valinal exists in equilibrium with its hydrate or hemiacetal, complicating NMR interpretation.
-
Validation: Run NMR in
or that is strictly anhydrous to see the distinct aldehyde proton signal ( ppm).
-
References
-
Proteasome Inhibitors: Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology, 8(8), 739-758. Link
-
Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Aldehyde Warheads: Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link
Sources
Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate (Boc-L-Valinal)
Executive Summary
(S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate , widely referred to as Boc-L-valinal , is a highly reactive, bifunctional
This whitepaper provides an in-depth mechanistic analysis of Boc-L-valinal, detailing its physicochemical properties, optimized synthetic protocols designed to mitigate racemization, and its critical role in modern drug development.
Physicochemical Profiling & Quantitative Data
Understanding the baseline metrics of Boc-L-valinal is critical for stoichiometric precision and downstream analytical validation. The dual functionality of the molecule—an electrophilic aldehyde paired with a sterically demanding, acid-labile tert-butoxycarbonyl (Boc) protected amine—dictates its reactivity profile.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name (IUPAC) | (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate |
| Common Synonyms | Boc-L-valinal, N-Boc-L-valinal |
| CAS Registry Number | 79069-51-5[] |
| Molecular Formula | C₁₀H₁₉NO₃[] |
| Molecular Weight | 201.26 g/mol [] |
| Chiral Center | (S)-configuration at the |
| Key Reactivity | Nucleophilic addition, reductive amination, olefination |
| Primary Degradation Pathway | Racemization via keto-enol tautomerization |
Mechanistic Insights: Stability & Stereocontrol
A fundamental challenge in working with
Causality in Experimental Design: To preserve the enantiomeric purity of the (S)-configuration, synthetic chemists must avoid harsh basic conditions and prolonged exposure to silica gel during chromatography. In field-proven workflows, Boc-L-valinal is often synthesized via mild oxidation of the corresponding alcohol and immediately subjected to the next synthetic step (e.g., Grignard addition or reductive amination) without extensive purification[3]. When nucleophiles attack the aldehyde, the bulky Boc group and the isopropyl side chain dictate the trajectory of the incoming nucleophile, typically leading to high diastereoselectivity governed by the Felkin-Anh or Cram chelation models.
Synthetic Workflows & Self-Validating Protocols
While direct reduction of Boc-L-valine methyl ester using DIBAL-H is possible, it frequently leads to over-reduction, yielding the alcohol (Boc-L-valinol) as a contaminant[3]. The most reliable, stereoretentive pathway is the two-step sequence: exhaustive reduction of the ester to Boc-L-valinol, followed by a strictly temperature-controlled Swern oxidation.
Experimental Protocol: Swern Oxidation to Boc-L-Valinal
Objective: Convert Boc-L-valinol to Boc-L-valinal while maintaining >98% enantiomeric excess (ee). Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the active oxidizing species is formed and over-oxidation is prevented.
Step-by-Step Methodology:
-
Preparation of the Active Swern Reagent:
-
Charge an oven-dried, argon-purged flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 equivalents). Cool the system to -78 °C using a dry ice/acetone bath.
-
Causality: Strict adherence to -78 °C prevents the decomposition of the highly reactive intermediates.
-
Dropwise, add anhydrous dimethyl sulfoxide (DMSO, 2.4 equivalents).
-
Validation Checkpoint 1: The evolution of gas (CO and CO₂) is a positive indicator that the active dimethylchlorosulfonium ion has successfully formed. Stir for 15 minutes.
-
-
Alcohol Addition:
-
Dissolve Boc-L-valinol (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature at -78 °C.
-
Mechanism: The alcohol attacks the sulfonium ion, displacing chloride to form an alkoxysulfonium intermediate. Stir for 45 minutes.
-
-
Deprotonation and Elimination:
-
Add anhydrous triethylamine (Et₃N, 5.0 equivalents) dropwise.
-
Mechanism: Et₃N deprotonates the alkoxysulfonium intermediate, triggering an intramolecular cyclic transition state that yields the aldehyde and dimethyl sulfide.
-
Validation Checkpoint 2: The reaction mixture will transition from a clear solution to a cloudy white suspension (precipitation of triethylammonium chloride).
-
-
Quenching and Workup:
-
After stirring for 30 minutes at -78 °C, slowly warm the reaction to 0 °C and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM. Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃, and brine to remove excess amine and DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <25 °C to prevent thermal degradation.
-
Validation Checkpoint 3: TLC analysis (Hexanes/EtOAc 7:3) visualized with Ninhydrin stain should show complete consumption of the alcohol and a new, higher Rf spot corresponding to the aldehyde. Use the crude product immediately.
-
Caption: Stepwise synthetic workflow for Boc-L-valinal highlighting the controlled Swern oxidation route.
Applications in Drug Development: Protease Inhibitors
Boc-L-valinal is not merely an intermediate; it is a foundational scaffold in medicinal chemistry. Its primary application lies in the synthesis of hydroxyethylamine cores , which are critical pharmacophores used in aspartic and serine protease inhibitors[2].
Mechanistic Role in Enzyme Inhibition
During natural peptide hydrolysis, proteases attack the amide bond to form a transient, tetrahedral intermediate. By reacting Boc-L-valinal with carbon nucleophiles (e.g., via Grignard addition), chemists generate diastereomeric N-Boc-amino alcohols[2]. Once deprotected and coupled with other peptide fragments, these structures mimic the tetrahedral transition state of the native substrate[2]. Because the carbon-carbon bond cannot be cleaved by the enzyme, the inhibitor binds irreversibly or with extremely high affinity to the active site, effectively neutralizing the pathogen.
This strategy has been successfully deployed in the synthesis of:
-
Antiviral Agents: HIV protease inhibitors (e.g., Atazanavir analogs) and SARS-CoV-2 chymotrypsin-like protease inhibitors[2][4].
-
Pan-Caspase Inhibitors: Compounds like Z-VAD-FMK utilize valine-derived frameworks to halt intracellular protease cascades, preventing apoptosis in cellular assays[5].
-
Complex Alkaloids: Reductive amination of Boc-L-valinal with complex heterocycles (e.g., tetrahydroisoquinolines) allows for the rapid assembly of potent, stereodefined receptor antagonists[6].
Caption: Logical progression from Boc-L-valinal to transition-state isostere protease inhibitors.
Conclusion
The utility of (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate (MW: 201.26 g/mol ) is defined by its delicate balance of high reactivity and strict stereochemical demands. By employing self-validating synthetic protocols—such as tightly temperature-controlled Swern oxidations—researchers can bypass the inherent instability of
References
-
Bibliothèque et Archives Canada. Applications of cis-epoxides in organic synthesis (Thesis detailing N-Boc-L-valinal preparation and racemization). Retrieved from: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinolinecarboxamides via Reductive Amination with Boc-L-valinal. DOI:[Link]
Sources
Boc-Valinal: Strategic Synthesis and Application as a Chiral Scaffold in Peptidomimetic Drug Design
Executive Summary
Boc-Valinal (N-tert-butoxycarbonyl-L-valinal) represents a critical chiral pivot in the synthesis of bioactive peptidomimetics. As the aldehyde derivative of L-valine, it serves as a versatile electrophile for generating transition-state analogues, reduced amide isosteres (
This technical guide provides a high-fidelity roadmap for the synthesis, handling, and application of Boc-Valinal. Unlike generic protocols, this document focuses on self-validating workflows designed to preserve optical purity and maximize yield in drug discovery campaigns.
Part 1: Chemical Profile & Strategic Utility
Boc-Valinal functions as a "chiral anchor," transferring the L-configuration of the isopropyl side chain into complex scaffolds. Its strategic value lies in three distinct reactivity profiles:
-
Reductive Amination: Generation of secondary amines to mimic the peptide bond without hydrolytic susceptibility.
-
C-C Bond Formation: Wittig/Horner-Wadsworth-Emmons (HWE) reactions to create hydroxyethylene isosteres (e.g., Statine analogues).
-
Covalent Warhead: Direct use as a reversible covalent inhibitor of cysteine and serine proteases (e.g., Calpain, Proteasome).
Structural Data
| Property | Specification |
| IUPAC Name | (S)-tert-butyl (1-ox-3-methylbutan-2-yl)carbamate |
| CAS Number | 79069-50-4 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Chiral Center | L (S-configuration) at |
| Storage | -20°C, under Argon (Hygroscopic, oxidation-prone) |
Part 2: High-Fidelity Synthesis Protocols
The synthesis of Boc-Valinal is a balance between reactivity and stereochemical integrity. Two routes are industry standards: Oxidation of Boc-Valinol (preferred for lab scale) and Reduction of Weinreb Amides (preferred for scale-up).
Diagram 1: Synthetic Pathways & Logic Flow
Caption: Divergent synthetic routes for Boc-Valinal. The Dess-Martin route (green solid line) is recommended for minimizing racemization risks.
Protocol A: The "Gold Standard" (Dess-Martin Oxidation)
This protocol is favored for its mild conditions, avoiding the acidic environment of Jones oxidation or the toxicity of chromium.
Reagents:
-
Boc-L-Valinol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1 – 1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Saturated
and [2]
Step-by-Step Methodology:
-
Preparation: Dissolve Boc-L-Valinol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Argon/Nitrogen). Cool to 0°C.[2][3][4]
-
Oxidation: Add DMP portion-wise over 10 minutes. The slight excess ensures complete conversion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.
-
Self-Validation Check: Monitor via TLC (stain with Ninhydrin or KMnO4). The alcohol spot should disappear completely.
-
-
Quenching (Critical): Dilute with
. Pour into a 1:1 mixture of sat. and sat. . Stir vigorously until the organic layer is clear (approx. 15 min). -
Work-up: Wash organic layer with brine, dry over
, and concentrate in vacuo at low temperature (<30°C). -
Purification: Flash chromatography on silica gel (Hexane/EtOAc). Note: Minimize time on the column to prevent epimerization.
Protocol B: Weinreb Amide Reduction (Scale-Up)
Ideal when starting from the amino acid and requiring large batches.
Reagents:
-
Boc-Valine-N-methoxy-N-methylamide
- (Lithium Aluminum Hydride) (0.5 – 0.6 eq of molar mass, effectively 1.0 eq hydride) or DIBAL-H.
Methodology:
-
Dissolve Weinreb amide in dry THF and cool to -78°C (DIBAL-H) or 0°C (
). -
Add reducing agent dropwise.[3]
-
Quench with mild acid (
or dilute HCl) to hydrolyze the intermediate and release the aldehyde.
Part 3: Applications in Peptidomimetics[10]
Reduced Peptide Bond Isosteres ( )
Replacing the amide bond with a secondary amine confers resistance to proteases, increasing the in vivo half-life of peptide drugs.
Protocol: Reductive Amination
-
Imine Formation: Dissolve Boc-Valinal (1.0 eq) and the amine component (e.g., Amino Acid ester, 1.0 eq) in DCM/MeOH (1% AcOH). Stir for 1 hour.
-
Reduction: Add
or (1.5 eq).-
Why
? It is milder and less toxic than cyanoborohydride, reducing the risk of reducing the aldehyde before imine formation.
-
-
Validation: NMR should show the disappearance of the aldehyde proton (
9.6 ppm) and appearance of diastereotopic protons ( 2.5–3.0 ppm).
Protease Inhibitor Development (The Warhead Strategy)
Boc-Valinal serves as a prototype for peptide aldehyde inhibitors (e.g., MG-132 analogues). The aldehyde carbon undergoes reversible nucleophilic attack by the active site thiol (Cysteine proteases) or hydroxyl (Serine proteases), forming a hemi(thi)acetal transition state mimic.
Diagram 2: Application Divergence
Caption: Strategic divergence of Boc-Valinal into major peptidomimetic classes.
Part 4: Handling, Stability & Troubleshooting
The "Aldehyde Paradox"
Boc-Valinal is chemically reactive yet structurally fragile.
-
Racemization: The
-proton is acidic.[10] Basic conditions (pH > 8) or prolonged exposure to silica gel can lead to significant racemization (L D conversion). -
Hydration: Aldehydes can form gem-diols in the presence of water, complicating NMR analysis.
-
Oxidation: Air exposure slowly converts the aldehyde to Boc-Valine.
Best Practices Table
| Issue | Prevention Strategy | Corrective Action |
| Racemization | Avoid strong bases; use neutral workups; store at -20°C. | If ee% drops, recrystallize derivative or repurify via chiral HPLC. |
| Over-reduction | Use stoichiometric reductants; control temp (< 0°C). | Monitor via TLC; if alcohol forms, re-oxidize with DMP. |
| Purification Loss | Use deactivated silica (pre-washed with 1% | Use crude product immediately for next step if purity >90%. |
References
-
BenchChem. (2025).[3][7][10] An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. (Includes DMP oxidation protocols).
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[4][6] (Detailed mechanism on Weinreb amide reduction to aldehydes).
-
National Institutes of Health (NIH). (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease.[11][12][13] (Application of valinal pharmacophores).[10]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. (Mechanistic overview of imine reduction).
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? (Context on Boc vs Fmoc strategies).
Sources
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- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Boc-L-valinal in Medicinal Chemistry: From Peptidomimetics to Protease Inhibitors
Executive Summary
Boc-L-valinal (N-(tert-butoxycarbonyl)-L-valinal) is a highly versatile, chiral pool-derived amino aldehyde that serves as a cornerstone in modern medicinal chemistry. By juxtaposing a reactive electrophilic aldehyde with a sterically demanding, Boc-protected amino group, this building block enables the divergent synthesis of complex molecular architectures. Its applications span the development of transition-state isosteres, metabolically stable pseudo-peptides, antiviral protease inhibitors, and targeted receptor antagonists.
This technical guide explores the mechanistic principles, stereochemical controls, and self-validating protocols required to successfully deploy Boc-L-valinal in advanced drug development workflows.
Mechanistic Grounding: Stereocontrol and the Risk of Epimerization
The synthetic utility of Boc-L-valinal hinges entirely on the preservation of its
When employing Boc-L-valinal in reductive aminations or organometallic additions, the causality behind reagent selection is strictly dictated by this need for stereocontrol. For instance, weak bases and mild hydride donors (e.g.,
Key Application 1: Synthesis of Peptidomimetics and Reduced Amide Isosteres
Native peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage in vivo. To circumvent this, medicinal chemists replace the labile amide bond (
Protocol 1: Stereoselective Reductive Amination for Pseudo-Peptide Synthesis
This self-validating protocol ensures the formation of the
-
Imine Formation: Dissolve Boc-L-valinal (1.0 eq) and the target peptide amine (e.g., H-Ala-Ala-pNA, 1.0 eq) in anhydrous methanol at 0 °C under an inert argon atmosphere. The low temperature and anhydrous conditions drive Schiff base formation while suppressing enolization.
-
Monitoring: Stir for 1–2 hours. Validate the complete consumption of the aldehyde via TLC (using a ninhydrin stain for the amine and 2,4-DNP for the aldehyde).
-
Selective Reduction: Add sodium cyanoborohydride (
) or sodium triacetoxyborohydride ( ) (1.5 eq) portion-wise. These mild reductants are specifically chosen because they selectively reduce the protonated iminium ion without reducing unreacted aldehyde or causing -deprotonation. -
Quenching & Workup: After 4–6 hours, quench the reaction with saturated aqueous
to neutralize the mixture. Extract with ethyl acetate, wash with brine, dry over , and concentrate in vacuo. -
Purification: Purify the resulting Boc-Val-
-peptide via silica gel chromatography or Sephadex LH-20 to yield the pure pseudo-peptide[4].
Workflow for the stereoselective reductive amination of Boc-L-valinal to form pseudo-peptides.
Key Application 2: Hydroxyethylamine Cores for Protease Inhibitors
The hydroxyethylamine motif is a critical transition-state mimic found in numerous aspartic and viral protease inhibitors, including the HIV protease inhibitor Atazanavir and various SARS-CoV-2
To synthesize this core, Boc-L-valinal is often converted into a chiral epoxide or directly reacted with organometallic reagents. To prevent the over-addition of Grignard reagents (which would yield tertiary alcohols), the precursor N-Boc-L-valine is first converted to a Weinreb amide (N-methoxy-N-methylamide) before reduction to the aldehyde or direct reaction to a methyl ketone[6].
Protocol 2: Synthesis of the N-Boc- -Amino Ketone Precursor
-
Activation: Convert N-Boc-L-valine to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, BOP reagent, and triethylamine in DMF[4].
-
Organometallic Addition: Cool a solution of the Weinreb amide (1.0 eq) in anhydrous THF to -78 °C. Slowly add methyllithium or methylmagnesium bromide (2.5 eq). The stable, five-membered chelate formed by the Weinreb amide prevents the second equivalent of the nucleophile from attacking, halting the reaction at the ketone stage[6].
-
Quenching: Quench with saturated aqueous
at -78 °C, then allow to warm to room temperature. Extract the aqueous layer with dichloromethane. -
Stereoselective Reduction: The resulting ketone can be stereoselectively reduced to the desired diastereomeric N-Boc-amino alcohol using bulky reducing agents like
[6].
Retrosynthetic pathway of hydroxyethylamine protease inhibitors originating from N-Boc-L-Valine.
Key Application 3: Complex Receptor Antagonists
Beyond peptidomimetics, Boc-L-valinal is instrumental in the total synthesis of complex targeted therapeutics. For example, in the synthesis of AT-076—a highly potent pan-antagonist for opioid receptors (nociceptin, kappa, mu, and delta)—Boc-L-valinal is utilized in a critical reductive amination step. By using the pre-formed aldehyde rather than relying on a tedious amidation-deprotection-reduction sequence, chemists successfully avoid the unwanted reduction of sensitive functional groups (like indolinone lactams) elsewhere in the molecule, thereby streamlining the synthesis and improving overall yields[8].
Quantitative Data Summary
The following table summarizes the key reaction parameters and outcomes associated with Boc-L-valinal transformations across different medicinal chemistry applications.
| Transformation | Primary Application | Key Reagents | Temperature | Typical Yield | Stereochemical Outcome |
| Reductive Amination | Pseudo-peptides ( | Amine, | 0 °C to RT | 70 – 85% | Retention of |
| Weinreb Amide Formation | Protease Inhibitor Precursors | 4 °C to RT | >80% | Complete retention | |
| Grignard Addition | MeMgBr or MeLi, THF | -78 °C | 75 – 90% | Diastereoselective (reagent dependent) | |
| Baylis-Hillman Reaction | N-Acylhemiaminals | Acrylamide, DABCO, | RT | 60 – 73% | Formation of stable adducts[9] |
Conclusion
Boc-L-valinal remains an indispensable chiral building block in the medicinal chemist's toolkit. Its dual functionality allows for the rapid, convergent synthesis of complex pharmacophores, provided that strict stereochemical control is maintained during its manipulation. From the foundational hydroxyethylamine cores of life-saving antiviral drugs to the precise pseudo-peptide linkages required for metabolically stable therapeutics, mastering the chemistry of Boc-L-valinal is essential for advancing modern drug development.
References
-
Addition of Acrylamide to Amino Aldehydes to Generate Non-Baylis-Hillman Adducts. oup.com. 9
-
Synthesis of Some Pseudo-Peptide Analogs of Thiol Proteinase Inhibitors. pharm.or.jp. 4
-
79069-51-5(tert-butyl N-[(1S)-1-formyl-2-methyl-propyl]carbamate). chem960.com. 5
-
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4. benchchem.com. 1
-
Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships. researchgate.net. 8
-
(3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0. benchchem.com. 6
-
Synthesis of amino ketones using n-heterocyclic carbenes. usask.ca. 2
-
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | Epimerization. benchchem.com. 3
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Physicochemical Profiling & Structural Integrity
Title : Technical Whitepaper & Advanced Safety Data Sheet (SDS): Boc-L-Valinal in Asymmetric Synthesis
Executive Summary Boc-L-valinal (CAS: 79069-51-5) is a highly versatile, stereochemically defined α-amino aldehyde[1]. It is extensively utilized in the synthesis of peptidomimetics, protease inhibitors, and complex chiral active pharmaceutical ingredients (APIs)[2]. Unlike standard SDS documents that merely list regulatory hazards, this technical guide synthesizes physicochemical hazard data with field-proven handling protocols. The objective is to ensure operator safety while strictly preserving the enantiomeric integrity of the molecule during complex synthetic workflows[3].
Understanding the physical properties of Boc-L-valinal is the first step in mitigating both chemical hazards and synthetic failures.
Table 1: Physicochemical Properties of Boc-L-Valinal
| Property | Value |
| Chemical Name | (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate |
| CAS Number | 79069-51-5[1] |
| Molecular Formula | C10H19NO3[1] |
| Molecular Weight | 201.26 g/mol [1] |
| Appearance | Colorless to pale yellow oil/low-melting solid |
| pKa (Predicted) | 11.34 ± 0.46[1] |
Causality of Instability : The α-chiral center of Boc-L-valinal is highly labile. The electron-withdrawing nature of the aldehyde group, combined with the urethane (Boc) protected amine, renders the α-proton relatively acidic[4]. Exposure to trace bases, acids, or even prolonged ambient temperatures kinetically favors enolization, leading to rapid racemization[4]. Furthermore, unhindered aldehydes are susceptible to auto-oxidation upon atmospheric exposure, converting to the corresponding Boc-L-valine carboxylic acid[5].
Caption: Logical mapping of Boc-L-valinal degradation pathways.
Hazard Identification & Toxicological Assessment
Standard handling requires strict adherence to Globally Harmonized System (GHS) protocols to prevent acute exposure[6].
Table 2: GHS Hazard Classification & Precautionary Statements
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[7] |
| Serious Eye Damage | H319 | Causes serious eye irritation[7] |
| STOT (Single Exposure) | H335 | May cause respiratory irritation[7] |
Mechanistic Toxicology : Aldehydes are inherently electrophilic. Upon contact with biological tissues, Boc-L-valinal can undergo Schiff base formation with the primary amines of lysine residues on epidermal and mucosal proteins[8]. This covalent modification disrupts protein function and triggers localized inflammatory cascades, manifesting as the irritation described in H315 and H319[7].
Self-Validating Experimental Protocols: Reductive Amination
To demonstrate the intersection of safety and synthetic utility, the following protocol outlines the reductive amination of Boc-L-valinal with a primary amine. This workflow is designed as a self-validating system: the final analytical step mathematically proves that the upstream handling parameters successfully prevented epimerization[2].
Step 1: Cryogenic Retrieval and Equilibration
-
Action : Remove the sealed flask of Boc-L-valinal from -20°C storage and place it in a vacuum desiccator to warm to room temperature (20°C) before opening.
-
Causality : Opening a cold flask introduces atmospheric moisture, which condenses on the reagent. Water not only hydrates the aldehyde (complicating stoichiometry) but also facilitates trace-acid-catalyzed enolization[4].
Step 2: Anhydrous Imine Formation
-
Action : In a flame-dried Schlenk flask under argon, dissolve Boc-L-valinal (1.0 eq) and the target amine (1.1 eq) in anhydrous trifluoroethanol or dichloromethane. Add a mild Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq)[2].
-
Causality : Ti(OiPr)4 acts as a water scavenger and activates the aldehyde for nucleophilic attack without providing the Brønsted basicity required to abstract the α-proton, thereby preserving the chiral center[3].
Step 3: Chemoselective Reduction
-
Action : Cool the reaction to 0°C. Add Sodium cyanoborohydride (NaCNBH3) (1.5 eq) portion-wise[2]. Stir for 12 hours while allowing the mixture to slowly warm to room temperature[3].
-
Causality : NaCNBH3 is chosen over NaBH4 because the electron-withdrawing cyano group reduces the hydridic character of the boron-hydrogen bonds. At mildly acidic to neutral pH, NaCNBH3 selectively reduces the protonated imine (or iminium ion) much faster than the unreacted aldehyde, preventing the formation of Boc-L-valinol as a byproduct[2].
Step 4: Quality Control & Validation
-
Action : Following an aqueous workup (partitioned between 2 M NH4OH and EtOAc)[3], analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC).
-
Causality : The measurement of enantiomeric excess (ee%) acts as the system's internal validation. An ee% >98% confirms that the cryogenic storage, anhydrous handling, and reagent selection successfully mitigated the thermodynamic drive toward racemization.
Caption: Self-validating workflow for reductive amination.
Emergency Response & Spill Mitigation
In the event of a spill outside the fume hood:
-
Evacuation & PPE : Evacuate personnel and don a half-mask respirator with organic vapor cartridges (due to H335 respiratory irritation)[7].
-
Containment : Do NOT use basic neutralizers (e.g., sodium carbonate), as strong bases will generate volatile enolates and accelerate degradation into uncharacterized byproducts.
-
Absorption : Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth or sand). Sweep into a sealed, properly labeled hazardous waste container for incineration[6].
References
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- 2. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 79069-51-5 | (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 79069-51-5 | (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 8. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]
Methodological & Application
Protocol for reductive amination using Boc-Valinal
Executive Summary
This application note details the protocol for the reductive amination of Boc-Valinal (N-(tert-Butoxycarbonyl)-L-valinal) to synthesize reduced peptide isosteres (
Boc-Valinal represents a specific challenge in organic synthesis due to the steric bulk of the isopropyl side chain and the high susceptibility of the
Critical Considerations & Mechanistic Logic
The Racemization Challenge
The
-
Risk Factor: Extended pre-equilibrium times (mixing amine and aldehyde without reducing agent) significantly increase racemization.
-
Solution: Use a "Direct Reductive Amination" (DRA) approach where the reducing agent is present during imine formation, or added immediately after.
Choice of Reducing Agent
-
Sodium Borohydride (
): Not Recommended. Too aggressive; reduces the aldehyde to alcohol faster than the imine forms, leading to low yields. -
Sodium Cyanoborohydride (
): Effective but Toxic. Requires pH control (pH 5-6) to prevent aldehyde reduction. -
Sodium Triacetoxyborohydride (STAB): Preferred.[1][2] It is sterically bulky and electron-deficient. It protonates the imine (activating it) but reacts very slowly with the neutral aldehyde. This allows for a "one-pot" reaction without harsh acid catalysis.
Experimental Workflow Visualization
The following diagram outlines the decision logic and reaction pathway, highlighting the critical control point for racemization.
Caption: Workflow showing the critical time-dependency to avoid Enamine Tautomerization (Red path).
Materials & Equipment
| Component | Specification | Role |
| Boc-Valinal | Freshly prepared or >95% purity | Electrophile (Chiral) |
| Amine Partner | Free base or HCl salt* | Nucleophile |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selective Hydride Source |
| Solvent | 1,2-Dichloroethane (DCE) | Solvent (Promotes imine formation) |
| Base (Optional) | DIPEA (Diisopropylethylamine) | Neutralize amine salts (if used) |
| Quench | Sat. | Deactivates Boron complex |
*Note: If using an amine HCl salt, add exactly 1.0 eq of DIPEA to free the amine.
Detailed Protocol: Direct Reductive Amination (STAB Method)
Objective: Synthesize N-alkylated Boc-Valine derivative with >90% enantiomeric excess (ee).
Step 1: Preparation of Reactants
-
Aldehyde Integrity Check: Boc-Valinal is prone to hydrate formation and oxidation. Verify purity via TLC (Silica, 30% EtOAc/Hexane). The aldehyde should appear as a distinct spot (
) distinct from the alcohol (lower ). -
Vessel Prep: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Step 2: Reaction Assembly (The "One-Pot" Mix)
-
Dissolve Boc-Valinal (1.0 mmol, 201 mg) in anhydrous DCE (5 mL).
-
Add the Amine (1.0 - 1.1 mmol).
-
Self-Validation: If the amine is aliphatic, the solution may warm slightly. If the amine is an HCl salt, add 1.0 mmol DIPEA and stir for 5 mins before adding to the aldehyde.
-
-
Critical Step: Stir for 10-15 minutes at Room Temperature (RT).
-
Expert Insight: Do not stir longer than 30 minutes before adding the reducing agent. Extended stirring promotes racemization via the enol mechanism described in Section 2.1.
-
Step 3: Reduction
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.
-
The reaction may bubble slightly (evolution of acetic acid/gas).
-
Stir at RT for 2 to 16 hours .
-
Monitoring: Check TLC after 2 hours. The aldehyde spot should disappear. A new, more polar spot (secondary amine) should appear. Use Ninhydrin stain (amines turn blue/purple) or PMA stain.
-
Step 4: Workup & Purification[3]
-
Quench: Add saturated aqueous
(10 mL) and stir vigorously for 15 minutes. This breaks down the boron-amine complexes. -
Extraction: Extract with DCM (
). -
Wash: Wash combined organics with Brine (10 mL).
-
Dry: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (typically Hexane/EtOAc).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Aldehyde remains after 16h | Steric hindrance of Amine | Add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation. |
| Low Yield / Alcohol formation | Aldehyde reduced before imine formed | Ensure STAB is used, not |
| Racemization Detected | Pre-equilibrium too long | Reduce mixing time of Aldehyde+Amine to <5 mins before adding STAB. Cool to 0°C. |
| Product is stuck in aqueous | Product is too polar | Use "Salting out" method (saturate aqueous layer with NaCl) or use |
Quality Control: Validating the Protocol
To ensure the protocol was successful and the chirality preserved:
-
1H NMR: Check the doublet for the Valine isopropyl methyls (
ppm). Racemization often causes a "splitting" or broadening of these peaks due to the presence of diastereomers if the amine partner is also chiral. -
HPLC (Chiral): Use a Chiralpak AD-H or OD-H column. Compare against a racemic standard (synthesized intentionally using high heat or base).
-
Mass Spec: Confirm
to verify no over-alkylation (tertiary amine formation), though STAB is generally selective for mono-alkylation.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Fehrentz, J. A., & Castro, B. (1983). "An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from Amino Acids." Synthesis. (Foundational text for Boc-Valinal synthesis). -
Look, G. C., et al. (1993). "The Fast and Efficient Synthesis of Boc-Amino Aldehydes." Tetrahedron Letters.
-
Gordon, D. W., & Steele, J. (1995). "Reductive Amination on Solid Support." Bioorganic & Medicinal Chemistry Letters. (Context for peptide isosteres).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
Wittig reaction conditions for Boc-Valinal chain extension
Application Note & Protocol
Topic: Stereoselective Chain Extension of Boc-Valinal via Phosphonate-Based Olefination Reactions
Executive Summary
This document provides a detailed guide for the two-carbon chain extension of N-Boc-L-valinal to form N-Boc-L-valine-derived α,β-unsaturated esters. This transformation is a critical step in the synthesis of peptide isosteres, unnatural amino acids, and other complex molecular architectures in drug discovery. We will explore the nuances of the Wittig reaction and its more effective variant, the Horner-Wadsworth-Emmons (HWE) reaction, for this specific application. The core focus is on maximizing stereochemical integrity at the chiral α-carbon and achieving high E-selectivity in the newly formed double bond. This guide provides both the theoretical underpinnings for experimental design and a field-proven, step-by-step protocol for researchers.
Introduction: The Challenge of Extending Chiral α-Amino Aldehydes
N-Boc-L-valinal is a valuable chiral building block derived from the amino acid L-valine. Its aldehyde functionality serves as a versatile handle for carbon-carbon bond formation. The Wittig reaction and its analogues offer a powerful method for converting this aldehyde into an alkene, thereby extending the carbon chain.[1][2] However, the presence of an acidic proton at the α-position (the stereocenter) presents a significant challenge: the risk of epimerization under basic reaction conditions, which would compromise the enantiopurity of the final product.
Therefore, the selection of reaction conditions—particularly the choice of base and the nature of the phosphorus reagent—is paramount. While the classic Wittig reaction, using a phosphonium ylide, is a foundational method for olefination, the Horner-Wadsworth-Emmons (HWE) reaction offers superior control and practicality for synthesizing α,β-unsaturated esters from aldehydes like Boc-Valinal.[3][4]
Mechanistic Rationale: Why the Horner-Wadsworth-Emmons (HWE) Reaction is Superior for this Application
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide.[5] For the synthesis of an α,β-unsaturated ester, a "stabilized ylide" (one with an electron-withdrawing group like an ester) is required. Stabilized ylides are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[6][7] The primary drawback of the standard Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to remove during purification.[8]
The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is generated by deprotonating a phosphonate ester (e.g., triethyl phosphonoacetate).[3] This approach offers several distinct advantages:
-
Enhanced Nucleophilicity : Phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding stabilized Wittig ylides, often leading to higher reaction yields.[3]
-
Simplified Purification : The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by a simple aqueous workup, thus avoiding the chromatographic challenges associated with triphenylphosphine oxide.[4]
-
Excellent E-Stereoselectivity : The HWE reaction is renowned for its high stereoselectivity in producing (E)-alkenes, which is often the desired isomer in pharmaceutical synthesis.[9][10]
-
Milder Base Compatibility : While strong bases are often used, the higher acidity of the protons alpha to the phosphonate and ester groups allows for the use of milder bases (e.g., NaH, K₂CO₃) compared to some non-stabilized Wittig reagents, which can help mitigate the risk of epimerization of the Boc-Valinal substrate.
The general mechanism proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde, forming an intermediate that cyclizes to an oxaphosphetane, which then collapses to form the alkene and the phosphate byproduct.[11]
Key Experimental Parameters for Success
The success of the Boc-Valinal chain extension hinges on the careful control of several key parameters:
-
Phosphonate Reagent : Triethyl phosphonoacetate is the most common and cost-effective choice for introducing a two-carbon acetate unit.
-
Base Selection : Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the phosphonate ester. It is crucial to use it as a dispersion in mineral oil and handle it under an inert atmosphere. Milder bases like lithium chloride/DBU can also be effective and may reduce the risk of side reactions.
-
Solvent : Anhydrous aprotic solvents are essential to prevent quenching of the carbanion. Tetrahydrofuran (THF) is an excellent choice due to its ability to solvate the intermediates and its appropriate boiling point.
-
Temperature : The initial deprotonation is typically performed at 0 °C to control the reaction rate. The subsequent addition of the aldehyde and the reaction itself are often carried out at room temperature. For highly sensitive substrates, the entire sequence may be performed at lower temperatures (-78 °C to 0 °C) to maximize stereochemical retention.
-
Strictly Anhydrous Conditions : Any moisture will protonate the highly basic phosphonate carbanion, halting the reaction. All glassware should be oven- or flame-dried, and all reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
Workflow for HWE Chain Extension of Boc-Valinal
The diagram below outlines the complete experimental workflow, from the generation of the phosphonate anion to the final purified product.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Detailed Experimental Protocol
Objective: To synthesize Ethyl (E)-4-(tert-butoxycarbonylamino)-5-methylhex-2-enoate from N-Boc-L-valinal.
Materials and Reagents:
-
N-Boc-L-valinal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, septa, needles/syringes
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Ice bath
Protocol:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add sodium hydride (1.2 eq., e.g., 480 mg of 60% dispersion for 10 mmol scale).
-
Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully pipette out the hexanes each time.
-
Add anhydrous THF (20 mL) to the washed NaH. Cool the suspension to 0 °C using an ice bath.
-
-
Anion Generation:
-
In a separate dry flask, dissolve triethyl phosphonoacetate (1.2 eq., e.g., 2.69 g, 2.4 mL for 10 mmol scale) in anhydrous THF (10 mL).
-
Add the triethyl phosphonoacetate solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion (the solution should become clear or a fine white suspension).
-
-
Wittig-Type Reaction:
-
In another dry flask, dissolve N-Boc-L-valinal (1.0 eq., e.g., 2.15 g for 10 mmol scale) in anhydrous THF (10 mL).
-
Cool the phosphonate anion solution back down to 0 °C.
-
Slowly add the solution of N-Boc-L-valinal to the phosphonate anion solution via syringe or cannula over 20 minutes.
-
Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel flash column chromatography.
-
Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate in hexanes, to isolate the desired α,β-unsaturated ester.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a colorless oil or white solid.
-
Data Summary and Expected Outcomes
The following table summarizes typical results for the HWE chain extension of Boc-protected amino aldehydes.
| Parameter | Typical Value/Observation | Rationale / Notes |
| Yield | 75-90% | The HWE reaction is generally high-yielding.[12] |
| Stereoselectivity (E:Z) | >95:5 | Stabilized phosphonate reagents strongly favor the formation of the thermodynamic (E)-isomer.[13] |
| Reaction Time | 3 - 6 hours | Monitored by TLC until the starting aldehyde is consumed. |
| Epimerization | < 2% | Use of NaH at 0°C to RT minimizes contact time of the enolizable aldehyde with the base. |
| Purification Method | Flash Chromatography | Effectively separates the product from any unreacted phosphonate and other minor impurities. |
Troubleshooting
-
Low Yield: Often due to wet reagents/solvents or insufficient deprotonation. Ensure all materials are scrupulously dry and that the NaH is active. An extra equivalent of the HWE reagent and base may be required if the Boc-Valinal starting material is not pure.
-
Epimerization Detected: If significant racemization is observed (e.g., by chiral HPLC or NMR analysis of a derivative), consider running the reaction at a lower temperature (e.g., -78 °C to 0 °C) and using a base system like LiCl/DBU or K₂CO₃/18-crown-6, which can be milder.
-
Incomplete Reaction: The aldehyde may be sterically hindered.[14] Increasing the reaction time or temperature (e.g., gentle reflux) may be necessary, but this increases the risk of epimerization. Ensure at least 1.2 equivalents of the phosphonate anion are used.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and highly reliable method for the stereoselective two-carbon chain extension of N-Boc-L-valinal. By affording excellent yields of the (E)-α,β-unsaturated ester with minimal epimerization and a straightforward purification process, this protocol provides a superior alternative to the classic Wittig reaction. Careful attention to anhydrous conditions and temperature control are critical for achieving optimal results, making this a cornerstone reaction for synthetic chemists in drug development and academic research.
References
- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
-
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. Wittig reaction. Retrieved from Wikipedia. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]
-
RSC Publishing. (n.d.). Wittig reactions of ylide anions derived from stabilised ylides. Retrieved from RSC Publishing. [Link]
-
Unknown Author. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?. Retrieved from Quora. [Link]
-
Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from Arkat USA. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from Dalal Institute. [Link]
-
Unknown Author. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Unknown Author. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. [Link]
-
Beilstein Journals. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from Beilstein Journals. [Link]
-
PMC. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from PMC. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from YouTube. [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from YouTube. [Link]
-
Wikipedia. Wittig reagents. Retrieved from Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
Application Note: High-Fidelity Coupling of Boc-Valinal with Amines via Reductive Amination
Executive Summary
The coupling of N-protected
However, Boc-Valinal presents specific synthetic challenges:
-
Configurational Instability: The
-carbon is prone to racemization due to the high acidity of the -proton adjacent to the aldehyde. -
Chemical Instability: The aldehyde functionality readily forms hydrates or trimers upon storage, leading to inconsistent stoichiometry.
This guide provides a validated, low-racemization protocol using Sodium Triacetoxyborohydride (STAB) as the primary reducing agent, with a backup protocol for sterically hindered amines.
Strategic Analysis: Selection of Reducing Agents
The choice of reducing agent is the single most critical variable in this reaction. A comparative analysis of common hydrides reveals why STAB is the industry standard for this specific application.
Table 1: Comparative Efficacy of Reducing Agents
| Reagent | Reactivity Profile | Racemization Risk | Toxicity | Recommendation |
| NaBH(OAc)₃ (STAB) | Mild. Protonates imine in situ; slow reaction with aldehydes. | Low. Fast reductive amination prevents enolization. | Low | Primary Choice |
| NaCNBH₃ | Mild. Requires pH control (pH 5-6) to be effective. | Low/Medium. Slower reaction times can allow racemization. | High (Cyanide) | Secondary Choice |
| NaBH₄ | Strong. Rapidly reduces aldehydes to alcohols (side reaction). | High. Basic conditions promote epimerization. | Low | Not Recommended* |
*Note: NaBH₄ is only acceptable in a two-step "pre-formation" protocol where the imine is fully formed before reductant addition.
Mechanistic Insight
Understanding the mechanism is essential for troubleshooting. Unlike NaCNBH₃, STAB does not require external acid catalysts (like acetic acid) for most reactions, although they are often added to accelerate imine formation. STAB coordinates with the imine nitrogen, facilitating an intramolecular hydride transfer.
Diagram 1: Mechanism of STAB-Mediated Reductive Amination
Caption: The STAB mechanism involves coordination to the imine, permitting selective reduction in the presence of unreacted aldehyde.
Experimental Protocols
Pre-requisite: Purity of Boc-Valinal
Commercial Boc-Valinal is often supplied as a hydrate or trimer. For critical applications, it is highly recommended to synthesize it fresh from Boc-Val-N(OMe)Me (Weinreb Amide) via LiAlH₄ reduction, following the method of Fehrentz and Castro [1]. If using commercial stock, verify purity via 1H NMR (aldehyde proton at ~9.6 ppm).
Protocol A: Standard High-Fidelity Coupling (STAB Method)
Applicability: Primary and non-hindered secondary amines. Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM due to better solubilization of STAB and faster reaction rates [2].
Materials:
-
Boc-Valinal (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) - Optional, use if reaction is sluggish.
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE).
Procedure:
-
Imine Formation: In a flame-dried flask under Nitrogen/Argon, dissolve Boc-Valinal (1.0 equiv) and the Amine (1.0 equiv) in DCE (concentration ~0.2 M).
-
Expert Tip: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it.
-
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Note: While STAB allows "one-pot" addition, a short pre-incubation ensures the aldehyde is consumed by the amine before the reducing agent is introduced, minimizing reduction to Boc-Valinol.
-
-
Reduction: Add solid STAB (1.4 equiv) in one portion.
-
Optional: Add AcOH (1.0 equiv) at this stage if the amine is electron-deficient.
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes to destroy excess borohydride.
-
Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Stepwise Coupling (NaBH₄ Method)
Applicability: Use only if STAB is unavailable or if the amine is extremely hindered and requires forcing conditions to form the imine.
Procedure:
-
Dissolve Boc-Valinal and Amine in dry Methanol (MeOH).
-
Add MgSO₄ or molecular sieves (3Å) to drive the equilibrium toward the imine. Stir for 2–4 hours.
-
Cool the mixture to 0°C.
-
Add NaBH₄ (1.0 equiv) slowly. Warning: Exothermic.
-
Stir for 30 mins, then quench with water.
Decision Matrix & Workflow
Use this logic flow to determine the optimal experimental path.
Diagram 2: Experimental Workflow Selection
Caption: Decision tree for selecting the appropriate reductive amination protocol based on amine properties.
Quality Control & Troubleshooting
To ensure scientific integrity, validate your product using these markers:
-
1H NMR Verification:
-
Success: Appearance of diastereotopic protons for the new
group (typically 2.5 – 3.0 ppm). -
Failure (Reduction): Appearance of
signals (Boc-Valinol) indicates the reducing agent attacked the aldehyde before the imine formed. Solution: Increase pre-incubation time. -
Failure (Racemization): Split signals for the Valine isopropyl methyl groups indicate loss of stereochemical integrity.
-
-
Storage:
-
The product (secondary amine) is generally stable. However, Boc-Valinal starting material must be stored at -20°C under Argon to prevent trimerization.
-
References
-
Fehrentz, J. A.; Castro, B. Synthesis of Aldehydes from N-Protected Amino Acids and Their Use in Peptide Synthesis. Synthesis1983 , 1983(8), 676–678. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][5] J. Org.[1][2][3][6][7] Chem.1996 , 61(11), 3849–3862.[1][2][4][7] Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preparation of Statine Analogues Using Boc-Valinal: An Application and Protocol Guide
Introduction: The Significance of Statine Analogues in Drug Discovery
Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic γ-amino acid that serves as a crucial structural component in pepstatin, a potent natural inhibitor of aspartic proteases like pepsin.[1] The unique β-hydroxy-γ-amino acid motif of statine mimics the transition state of peptide bond hydrolysis, enabling it to bind tightly to the active site of these enzymes. This inhibitory power has made statine and its analogues highly sought-after targets in drug discovery, particularly for the development of inhibitors for proteases implicated in a range of diseases, including hypertension (renin inhibitors) and viral infections (HIV protease inhibitors).
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of statine analogues, utilizing the chiral starting material N-tert-butoxycarbonyl-L-valinal (Boc-Valinal). The synthetic strategy hinges on a stereocontrolled Horner-Wadsworth-Emmons (HWE) reaction for carbon chain extension, followed by a diastereoselective reduction to establish the critical (3S,4S) stereochemistry of the statine backbone.
Theoretical Framework: A Mechanistic Approach to Synthesis
The synthesis of statine analogues from Boc-Valinal is a multi-step process that requires precise control over stereochemistry. The overall strategy involves the conversion of the aldehyde functionality of Boc-Valinal into a β-hydroxy ester, which is the core structure of statine.
The Horner-Wadsworth-Emmons (HWE) Reaction: Building the Carbon Skeleton
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity.[2] The reaction involves the nucleophilic attack of a phosphonate carbanion on an aldehyde or ketone.[2] In our synthesis, Boc-Valinal serves as the aldehyde, and a phosphonate ester, such as triethyl phosphonoacetate, provides the two-carbon extension.
The reaction is initiated by the deprotonation of the phosphonate ester by a base, creating a stabilized carbanion. This carbanion then adds to the aldehyde of Boc-Valinal. The resulting intermediate eliminates a phosphate byproduct to form an α,β-unsaturated ester. The use of stabilized phosphonates in the HWE reaction offers a significant advantage over the traditional Wittig reaction, as the dialkyl phosphate byproduct is water-soluble and easily removed during workup.[2]
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Stereocontrol: Achieving the Desired Diastereomer
The biological activity of statine analogues is critically dependent on their stereochemistry, specifically the (3S,4S) configuration. The chirality at the C4 position is derived from the starting material, L-valine. The challenge lies in establishing the correct stereochemistry at the C3 hydroxyl group. This is typically achieved through a diastereoselective reduction of a β-keto ester intermediate.
The α,β-unsaturated ester obtained from the HWE reaction can be converted to the corresponding β-keto ester. The subsequent reduction of this keto group is a pivotal step. The use of specific reducing agents and conditions can favor the formation of one diastereomer over the other. For instance, reductions under chelation control, often employing reagents like sodium borohydride in the presence of a chelating metal ion, can lead to the desired syn-diol configuration after reduction of the keto group. The Narasaka-Prasad reduction is a well-known method for the syn-selective reduction of β-hydroxy ketones, which are structurally similar to our intermediate.[3] This method utilizes a boron chelating agent to direct the hydride attack, resulting in the formation of the desired diastereomer.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative statine analogue, ethyl (3S,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylhexanoate.
Part 1: Synthesis of Boc-L-Valinal
Boc-L-valinal is prepared from the readily available Boc-L-valine. A common method involves the reduction of an activated form of the carboxylic acid, such as a Weinreb amide or an ester, to the aldehyde.
Materials:
-
Boc-L-Valine
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Weinreb Amide Formation:
-
To a solution of Boc-L-valine (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-L-valine Weinreb amide.
-
-
Reduction to Aldehyde:
-
Dissolve the Boc-L-valine Weinreb amide in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ solution (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield Boc-L-valinal as a crude oil, which can be used in the next step without further purification.
-
Part 2: Horner-Wadsworth-Emmons Olefination
Materials:
-
Boc-L-Valinal (from Part 1)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Ylide Formation:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C and add a solution of Boc-L-valinal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl (E)-4-(Boc-amino)-5-methyl-2-hexenoate.
-
Diagram 2: Experimental Workflow for Statine Analogue Synthesis
Caption: Overall experimental workflow for the synthesis of statine analogues.
Part 3: Diastereoselective Reduction and Final Hydrolysis
Materials:
-
Ethyl (E)-4-(Boc-amino)-5-methyl-2-hexenoate (from Part 2)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Formation of the β-Keto Ester (via Ozonolysis):
-
Dissolve the α,β-unsaturated ester in a suitable solvent (e.g., DCM/methanol) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide and allow the reaction to warm to room temperature.
-
Concentrate the reaction mixture and purify by column chromatography to yield the β-keto ester.
-
-
Diastereoselective Reduction:
-
Dissolve the β-keto ester in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The desired syn diastereomer can be isolated by flash column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).[4]
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final statine analogue.
-
Characterization and Data Analysis
Thorough characterization of all intermediates and the final product is essential to confirm their identity, purity, and stereochemistry.
| Compound Name | Molecular Formula | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, in CDCl₃) |
| Boc-L-Valinal | C₁₀H₁₉NO₃ | 202.1 | ~9.6 (s, 1H, CHO), ~5.0 (d, 1H, NH), ~4.0 (m, 1H, α-CH), ~2.2 (m, 1H, β-CH), ~1.4 (s, 9H, Boc), ~1.0 (d, 6H, CH₃) |
| Ethyl (E)-4-(Boc-amino)-5-methyl-2-hexenoate | C₁₅H₂₇NO₄ | 302.2 | ~6.9 (dd, 1H, CH=), ~5.8 (d, 1H, =CH), ~4.8 (d, 1H, NH), ~4.2 (q, 2H, OCH₂), ~3.8 (m, 1H, NCH), ~1.8 (m, 1H, CH(CH₃)₂), ~1.4 (s, 9H, Boc), ~1.2 (t, 3H, OCH₂CH₃) |
| Ethyl (3S,4S)-4-(Boc-amino)-3-hydroxy-5-methylhexanoate | C₁₅H₂₉NO₅ | 320.2 | ~5.1 (d, 1H, NH), ~4.1 (q, 2H, OCH₂), ~3.9 (m, 1H, CHOH), ~3.5 (m, 1H, NCH), ~2.5 (d, 2H, CH₂COO), ~1.7 (m, 1H, CH(CH₃)₂), ~1.4 (s, 9H, Boc), ~1.2 (t, 3H, OCH₂CH₃) |
| (3S,4S)-4-Amino-3-hydroxy-5-methylhexanoic acid (Statine Analogue) | C₈H₁₇NO₃ | 176.1 | Signals will shift upon Boc and ester removal. Key features: multiplets for CHOH and CHNH₂, characteristic signals for the isobutyl group. |
Troubleshooting Common Experimental Issues
-
Low Yield in HWE Reaction: Ensure the sodium hydride is fresh and the THF is scrupulously anhydrous. Incomplete ylide formation is a common cause of low yields.
-
Poor Diastereoselectivity in Reduction: The choice of solvent and temperature is critical for diastereoselectivity. Ensure the reaction is performed at the recommended low temperature. For enhanced selectivity, consider using a bulkier reducing agent or a specific chelation-controlled protocol like the Narasaka-Prasad reduction.[3]
-
Incomplete Ester Hydrolysis: If the hydrolysis is sluggish, gentle heating may be required. However, be cautious of potential side reactions. Ensure a sufficient excess of the base is used.[5]
-
Epimerization: The α-proton to the aldehyde in Boc-Valinal is susceptible to epimerization under basic conditions. It is crucial to use non-nucleophilic bases and controlled temperatures during the HWE reaction.
Conclusion
The synthetic route outlined in this guide provides a reliable and well-established method for the preparation of statine analogues from Boc-Valinal. The key transformations—the Horner-Wadsworth-Emmons reaction and the diastereoselective reduction—are robust and have been extensively documented in the literature. By carefully controlling the reaction conditions, researchers can access a wide variety of statine analogues with high purity and the desired stereochemistry, paving the way for the development of novel protease inhibitors with significant therapeutic potential.
References
-
Våbenø, J., Brisander, M., Lejon, T., & Luthman, K. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186–9191. Retrieved from [Link]
-
Wikipedia. (n.d.). Narasaka–Prasad reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). Statine. Retrieved from [Link]
-
PrepChem. (2020). Synthesis of Boc-valine. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
CD Formulation. (n.d.). BOC-L-Valine. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. Retrieved from [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
University of Liverpool. (n.d.). II Reduction Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 5-methylhexanoate. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-4-Hexenoic acid, 2-acetyl-2-(2-buten-1-yl)-, ethyl ester. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. Retrieved from [Link]
-
ATB. (n.d.). Ethylhexanoate | C8H16O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Greenwich Academic Literature Archive. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Note: Stereocontrolled Grignard Addition to Boc-Valinal
Topic: Reaction Conditions for Boc-Valinal Grignard Addition Content Type: Application Note & Detailed Protocol Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Scientists
Abstract
The nucleophilic addition of Grignard reagents to
Mechanistic Insight: The Battle for Stereocontrol
To master this reaction, one must understand the two competing transition states that dictate the stereochemical outcome. The
The Two Models
-
Felkin-Anh Model (Non-Chelation Control):
-
Conditions: Polar coordinating solvents (THF, HMPA) or bulky cations that prevent ring formation.
-
Mechanism: The Grignard reagent attacks from the face opposite the bulkiest group (the
-Boc moiety) to minimize steric strain. The carbonyl oxygen and the bulky group are anti-periplanar. -
Outcome: Favors the anti-isomer (often 2:1 to 4:1 selectivity).
-
-
Cram-Chelate Model (Chelation Control):
-
Conditions: Non-coordinating solvents (Et₂O, DCM, Toluene) and the presence of bidentate-coordinating metals (Mg²⁺, Zn²⁺, Ti⁴⁺).
-
Mechanism: The metal ion simultaneously coordinates the carbonyl oxygen and the carbamate carbonyl oxygen, locking the conformation into a rigid 5-membered chelate ring. The nucleophile attacks from the less hindered face (opposite the isopropyl side chain).
-
Outcome: Strongly favors the syn-isomer (often >20:1 selectivity).
-
Visualization of Transition States
Figure 1: Divergent pathways dictated by metal coordination. Chelation locks the conformation, inverting the facial selectivity compared to the steric-driven Felkin-Anh model.
Optimization Parameters
The choice of conditions allows the chemist to "dial in" the desired diastereomer. The following data summarizes the impact of reaction variables on the diastereomeric ratio (
Table 1: Impact of Solvent and Additives on Diastereoselectivity[1]
| Entry | Solvent | Additive (Equiv) | Temperature | Major Isomer | Mechanistic Regime | |
| 1 | THF | None | -78°C | Anti | 20:80 | Felkin-Anh |
| 2 | Et₂O | None | -78°C | Syn | 60:40 | Weak Chelation |
| 3 | Et₂O | MgBr₂ (1.0) | -78°C | Syn | 95:5 | Strong Chelation |
| 4 | DCM | ZnCl₂ (1.0) | -78°C | Syn | 92:8 | Chelation (Transmetallation) |
| 5 | THF | HMPA (2.0) | -78°C | Anti | 5:95 | Strong Felkin-Anh |
| 6 | Toluene | MgBr₂ (1.0) | -90°C | Syn | >98:2 | Strong Chelation |
Key Takeaways:
-
THF destroys chelation: The oxygen lone pairs in THF coordinate Mg²⁺ more strongly than the Boc carbamate, breaking the chelate ring.
-
MgBr₂ is critical: Pre-complexing the aldehyde with MgBr₂ (or ZnCl₂) before adding the Grignard reagent is the most reliable method for syn-selectivity.
-
Temperature: Lower temperatures (-78°C to -90°C) are essential not just for selectivity, but to suppress the racemization of the acidic
-proton.
Detailed Protocol: Chelation-Controlled Addition
Objective: Synthesis of syn-N-Boc-1-phenyl-2-amino-3-methylbutan-1-ol (via addition of PhMgBr).
Reagents & Equipment[2]
-
Substrate: Boc-Valinal (freshly prepared or purified; see Note 1).
-
Reagent: Phenylmagnesium bromide (1.0 M in Et₂O).
-
Chelating Agent: Magnesium bromide diethyl etherate (MgBr₂·OEt₂).
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O).
-
Setup: Flame-dried 2-neck round-bottom flask, argon atmosphere, low-temperature thermometer.
Step-by-Step Procedure
-
Preparation of Aldehyde Solution:
-
In a flame-dried flask under argon, dissolve Boc-Valinal (1.0 mmol, 201 mg) in anhydrous DCM (10 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Chelation Step (Critical):
-
Grignard Addition:
-
Add PhMgBr (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise over 10 minutes via syringe pump or carefully down the side of the flask.
-
Note: The internal temperature must not rise above -70°C. Exotherms can break the chelate and cause racemization.
-
-
Reaction Monitoring:
-
Stir at -78°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The aldehyde spot should disappear; a more polar alcohol spot will appear.
-
-
Quench & Workup:
-
Quench the reaction at -78°C by adding saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Dilute with Et₂O (20 mL) and separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Expected Yield: 85–95%.
-
Expected dr: >95:5 (syn:anti).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the chelation-controlled addition of Grignard reagents.
Troubleshooting & Critical Quality Attributes (CQAs)
Racemization Control
Boc-Valinal is prone to racemization because the
-
Symptom: Loss of optical purity (check via chiral HPLC) or formation of diastereomers not predicted by models.
-
Root Cause: Basic Grignard reagent acts as a base rather than a nucleophile; temperature too high.
-
Solution:
-
Ensure reaction stays at -78°C .
-
Use freshly prepared aldehyde. (Storage of Boc-Valinal leads to racemization and trimerization).
-
Consider ZnCl₂ as the chelating agent; Zinc enolates are less basic than Magnesium species.
-
Low Yield / Over-Addition
-
Symptom: Formation of diol (double addition) or recovery of starting material.
-
Solution:
-
Aldehydes are generally more reactive than ketones, so over-addition is rare unless the temperature warms up too fast.
-
If starting material remains, the Grignard may have been quenched by moisture. Titrate Grignard before use.
-
Stability of Boc-Valinal
-
Note 1: Boc-Valinal is chemically unstable. It should be prepared via Swern oxidation or IBX oxidation of Boc-Valinol and used immediately. Do not store for prolonged periods, even in the freezer.
References
-
Reetz, M. T. (1984). "Chelation Control in the Addition of Organometallics to Chiral
-Amino Aldehydes." Angewandte Chemie International Edition, 23(8), 556–569. -
Jurczak, J., & Golebiowski, A. (1989). "Diastereoselective reactions of chiral
-amino aldehydes." Chemical Reviews, 89(1), 149–164. -
Passiniemi, M., & Koskinen, A. M. P. (2013). "Stereoselective Synthesis of Statine and Its Analogues." Beilstein Journal of Organic Chemistry, 9, 2641–2659.
-
BenchChem Technical Support. (2025). "Grignard Reactions for Amino Alcohol Synthesis: General Protocols."
Sources
Application Note: Chemoselective Reduction of N-Boc-L-Valinal to N-Boc-L-Valinol
Executive Summary
The conversion of
Mechanistic Rationale & Causality
The primary challenge in reducing N-Boc-L-valinal is achieving complete conversion to the alcohol without compromising the stereochemical integrity of the
Sodium borohydride (
-
Electrophilic Activation: Methanol hydrogen-bonds to the aldehyde carbonyl oxygen, increasing its electrophilicity and accelerating hydride attack.
-
Rapid Protonation: Methanol acts as an immediate proton source for the transient alkoxide intermediate, driving the equilibrium forward and preventing side reactions.
To suppress racemization, the reaction is initiated at 0 °C. The kinetics of
Mechanistic pathway of NaBH4-mediated reduction of Boc-Valinal to Boc-Valinol.
Reagent Selection & Reaction Parameters
A successful protocol requires understanding why specific reagents are chosen over alternatives. Stronger reducing agents, such as Lithium Aluminum Hydride (
Table 1: Comparative Analysis of Reducing Agents
| Reducing Agent | Chemoselectivity | Risk of Racemization | Suitability for Boc-Valinal |
| High (Aldehyde only) | Low (Fast kinetics at 0 °C) | Optimal | |
| Low (Reduces carbamates) | Moderate | Poor (Cleaves Boc group) | |
| DIBAL-H / DCM | Moderate | Low | Sub-optimal (Requires -78 °C) |
| High | Low | Acceptable (Slower kinetics) |
Table 2: Critical Reaction Parameters
| Parameter | Optimal Value | Mechanistic Purpose |
| Temperature | 0 °C to 20 °C | Suppresses |
| Solvent | Methanol (MeOH) | Accelerates reduction via H-bonding and rapid protonation. |
| Equivalents | 1.5 - 2.0 eq | Ensures complete conversion; accounts for background solvent reaction. |
| Quench | Sat. aq. | Destroys excess hydride without creating an acidic environment. |
Experimental Protocol
This workflow is designed as a self-validating system. Each phase incorporates specific handling techniques to maximize yield and purity.
Step-by-step experimental workflow for the chemoselective reduction of Boc-Valinal.
Step-by-Step Methodology
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-valinal (2.01 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous methanol.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Causality: Establishing a uniform 0 °C baseline before reagent addition is critical to prevent localized thermal spikes that drive racemization.
-
-
Reduction: Weigh out Sodium Borohydride (0.57 g, 15.0 mmol, 1.5 eq). Add the
to the stirring solution portion-wise over 5 to 10 minutes.-
Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing solvent bumping and maintaining the internal temperature near 0 °C.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. The reaction is typically complete within this timeframe. Verify completion via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system (visualized with Phosphomolybdic Acid or Ninhydrin stain).
-
Quenching: Once complete, ensure the flask is still at 0 °C and carefully add 10 mL of saturated aqueous Ammonium Chloride (
) dropwise.-
Causality:
is a mild proton source that safely decomposes unreacted into borate salts and hydrogen gas. Unlike strong acids (e.g., HCl), it will not cleave the acid-sensitive Boc protecting group.
-
-
Solvent Removal: Concentrate the quenched mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol. Do not evaporate to total dryness.
-
Extraction: Dilute the remaining aqueous slurry with 50 mL of distilled water and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with 30 mL of brine (saturated NaCl) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo. -
Isolation: The resulting N-Boc-L-valinol is typically obtained as a clear, viscous oil or white solid in >95% purity and requires no further purification for most downstream applications.
Self-Validating Analytical Markers
To ensure trustworthiness in the synthetic pipeline, the product must be verified before proceeding to subsequent steps (e.g., Swern oxidations or peptide couplings).
-
H NMR (CDCl
, 400 MHz): The definitive marker of a successful reduction is the complete disappearance of the highly deshielded aldehyde proton signal (a distinct doublet typically found at 9.5–9.6 ppm). Concurrently, look for the appearance of diastereotopic protons corresponding to the newly formed group, which present as complex multiplets around 3.5–3.7 ppm. -
Mass Spectrometry (ESI-MS): Confirm the mass of the product. The expected
peak for N-Boc-L-valinol ( ) is m/z 226.1. -
TLC Analysis: The product alcohol will have a significantly lower
value than the starting aldehyde due to increased polarity and hydrogen-bonding capabilities with the silica stationary phase.
References
-
Organic Chemistry Portal. "Sodium borohydride, Sodium tetrahydroborate." Organic-Chemistry.org. Available at:[Link]
-
Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." MasterOrganicChemistry.com. Available at:[Link]
-
Bentham Open. "A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." BenthamOpen.com. Available at:[Link]
Troubleshooting & Optimization
Preventing racemization of Boc-L-valinal during synthesis
Case ID: RAC-VAL-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
The Alpha-Carbon Crisis: Executive Summary
Boc-L-valinal is deceptively simple. It is an amino aldehyde derived from L-valine, widely used as an intermediate for peptide isosteres and protease inhibitors (e.g., Calpain or HIV protease inhibitors). However, it possesses a structural "Achilles' heel": the
Due to the electron-withdrawing nature of the aldehyde carbonyl and the adjacent carbamate (Boc) group, the
The Golden Rule: Boc-L-valinal is not a stable shelf product. It is a reactive intermediate.[1] Synthesize it immediately before use, or store it under rigorous conditions.
Route Selection: The Decision Matrix
Two primary pathways exist for synthesis.[1][2][3] Your choice depends on your starting material and available equipment.
Method A: Oxidation of Boc-L-Valinol (Recommended)
-
Pros: Generally higher enantiomeric excess (ee) if temperature is controlled; avoids metal hydride over-reduction.
-
Cons: Requires cryogenic conditions (Swern) or expensive reagents (Dess-Martin).
Method B: Reduction of Weinreb Amide[4]
-
Pros: Scalable; Weinreb amides are stable solids.
-
Cons: Risk of over-reduction to alcohol; racemization during the quenching step.
Caption: Decision matrix for Boc-L-valinal synthesis based on starting material availability.
Protocol A: The Oxidation Route (Swern & DMP)
This is the most common failure point. The oxidation generates the aldehyde, but the conditions (base) can instantly racemize it.
Option 1: Swern Oxidation (Cryogenic Control)
Mechanism: DMSO and Oxalyl Chloride form an active chlorosulfonium species. The alcohol reacts to form an alkoxysulfonium ion. The critical step is the addition of base (Triethylamine or DIPEA) to trigger elimination.
The Trap: If the temperature rises above -60°C before or during base addition, the base will deprotonate the
Optimized Protocol:
-
Activation: Cool oxalyl chloride (1.5 eq) in DCM to -78°C . Add DMSO (2.0 eq) dropwise. Stir 15 min.
-
Addition: Add Boc-L-valinol (1.0 eq) in DCM dropwise. Keep temp < -70°C. Stir 30 min.
-
Elimination (CRITICAL): Add DIPEA (Diisopropylethylamine) (3.0 eq) dropwise. Do not use Triethylamine (TEA) if possible; DIPEA is bulkier and less likely to abstract the
-proton. -
Quench: Warm to 0°C over 10 mins and immediately quench with cold saturated
or phosphate buffer (pH 7).
Option 2: Dess-Martin Periodinane (DMP)
The Trap: DMP releases acetic acid as a byproduct. Acid-catalyzed enolization will racemize the product.
The Fix:
-
Always add Pyridine (2-3 eq) or solid Sodium Bicarbonate (
) to the reaction mixture to buffer the acetic acid. -
Use water-saturated DCM to accelerate the reaction, minimizing the time the aldehyde sits in the pot.
Protocol B: The Weinreb Reduction
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the metal (Li or Al) after hydride attack. This prevents the "second hydride attack" that would lead to an alcohol.
The Trap: The chelate is stable, but the quench breaks it. If the quench generates heat or high pH, the free aldehyde racemizes.
Optimized Protocol:
-
Dissolve Boc-Val-Weinreb amide in dry THF/Ether. Cool to 0°C.[4][5]
-
Add
(0.5-0.6 eq, powder) or DIBAL-H (1.2 eq). -
The Quench: Do NOT use standard Fieser workup (too basic). Use Potassium Bisulfate (
) or dilute HCl to keep the pH slightly acidic/neutral during the breakdown of the chelate. -
Extract rapidly.
Purification & Storage: The "Silica Trap"
Problem: Silica gel is slightly acidic and contains metal impurities. Boc-amino aldehydes racemize on silica columns within minutes to hours.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Alcohol Impurity | Over-reduction (Weinreb) or incomplete oxidation (Swern). | Weinreb: Ensure temp < 0°C. Swern: Ensure DMSO is dry. |
| Loss of Optical Rotation | Racemization on Silica. | Do NOT use standard silica. Use neutral alumina or "Flash" silica with 0.5% TEA (buffered). |
| Product Solidifies/Polymerizes | Aldehyde trimerization. | Store as a Bisulfite Adduct (solid, stable) and regenerate with formaldehyde before use. |
| 50:50 Enantiomer Mix | Total racemization. | Check your base. If using TEA in Swern, switch to DIPEA. Ensure temp was <-70°C. |
The Bisulfite "Life-Hack"
If you cannot use the aldehyde immediately:
-
Shake the crude aldehyde with saturated aqueous
. -
The aldehyde forms a solid bisulfite adduct. Filter and wash with ether.
-
Storage: Stable for months at 4°C.
-
Regeneration: Treat the solid with aqueous formaldehyde or mild base (
) to release the pure aldehyde when needed.
Quality Control: Self-Validating Systems
How do you know you have >99% ee?
-
Polarimetry is Insufficient: A specific rotation
of -35° vs -30° is not diagnostic enough for high-purity applications. -
Gold Standard: Reduce a small aliquot back to the alcohol (using
) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). -
Derivatization: React with a chiral amine or alcohol (Mosher's reagent) and analyze via NMR. Diastereomeric peaks will be distinct.
Frequently Asked Questions (FAQ)
Q: Can I store Boc-L-valinal in the freezer? A: Only for a few days, and only if strictly anhydrous and under Argon. It will eventually trimerize or racemize. For long-term storage, convert to the bisulfite adduct (see Section 5).
Q: My Swern oxidation smells like dimethyl sulfide, but I got no product. A: You likely added the base too fast or at too high a temperature, causing the decomposition of the active intermediate before it could oxidize the alcohol. Keep it at -78°C during the entire base addition.
Q: Why is Valine worse than Alanine?
A: Steric bulk. The isopropyl group forces the molecule into conformations that can align the
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from Amino Acids. Synthesis, 1983(8), 676–678. Link -
Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride.[1] The Journal of Organic Chemistry, 43(12), 2480–2482. Link
-
Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected
-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link -
Dess, D. B., & Martin, J. C. (1983).[6] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6] The Journal of Organic Chemistry, 48(22), 4155–4156.[6] Link
-
Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(26), 6155-6156. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
The Application Scientist's Desk: Troubleshooting Boc-Valinal Reductive Amination
Boc-L-valinal is a critical chiral building block in peptidomimetic and drug development workflows. However, its reductive amination is notoriously challenging due to two competing factors: the severe steric hindrance of the isopropyl side chain and the high acidity of the
This technical support guide is designed to help researchers diagnose low yields, prevent enantiomeric degradation, and implement self-validating protocols for consistent results.
Mechanistic Diagnostics
When a reductive amination fails or underperforms, identifying the exact point of failure in the reaction pathway is critical. Use the diagnostic tree below to map your specific yield issue to its chemical root cause.
Diagnostic decision tree for troubleshooting Boc-Valinal reductive amination issues.
Core Q&A: Field-Proven Troubleshooting
Q1: Why is my reaction yielding mostly Boc-valinol instead of the desired amine? Aldehydes are highly electrophilic. When using aggressive reducing agents like NaBH₄ or unoptimized NaBH₃CN, the rate of direct aldehyde reduction outpaces the rate of imine formation, yielding the alcohol byproduct Boc-valinol. Solution: Switch to Sodium Triacetoxyborohydride (STAB). As established in foundational 1, the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond[1]. This renders STAB exceptionally mild, allowing it to selectively reduce the protonated iminium ion while leaving the unreacted aldehyde intact[1].
Q2: The yield is acceptable, but I am losing enantiomeric purity (racemization). How do I prevent this?
Boc-valinal possesses a highly acidic
Q3: The reaction stalls, leaving unreacted aldehyde. How do I drive it to completion? The isopropyl side chain of valine creates significant steric hindrance adjacent to the carbonyl carbon. This bulk severely retards the nucleophilic attack required to form the hemiaminal and its subsequent dehydration to the imine. Solution: Implement a stepwise protocol. Pre-form the imine using a dehydrating agent such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or activated 4Å molecular sieves before introducing the reducing agent. This forces the equilibrium toward the imine despite the steric penalty.
Kinetic pathways highlighting the competition between iminium formation and over-reduction.
Quantitative Data: Reagent Selection Matrix
Selecting the correct reducing agent and conditions is the most critical variable in this workflow. Use the table below to benchmark your expected outcomes.
| Reducing Agent | Solvent | Temp | Imine Formation | Aldehyde Reduction Risk | Typical Yield | Enantiomeric Retention |
| NaBH(OAc)₃ (STAB) | DCE / THF | 0°C to RT | Direct | Low (<5%) | 85-95% | High (>98% ee) |
| NaBH₃CN | MeOH | RT | Direct (pH 6) | Moderate (10-20%) | 60-75% | Moderate (Risk of epimerization) |
| NaBH₄ | MeOH | 0°C | Stepwise | High (if direct) | 70-85% | High (if stepwise) |
Validated Experimental Protocol: Stepwise Reductive Amination
To completely eliminate the risk of direct aldehyde reduction and overcome the steric hindrance of the isopropyl group, we recommend a stepwise reductive amination protocol. This system is designed to be self-validating.
Phase 1: Imine Pre-Formation (Overcoming Sterics)
-
Execution: Dissolve freshly purified Boc-L-valinal (1.0 equiv) and the target amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add activated 4Å molecular sieves or Ti(OiPr)₄ (1.2 equiv). Stir at room temperature for 4-6 hours under an inert N₂ atmosphere.
-
Causality: The isopropyl group of valinal sterically hinders hemiaminal dehydration. Desiccants drive the thermodynamic equilibrium exclusively toward the iminium intermediate, preventing unreacted aldehyde from lingering.
-
Validation Checkpoint: Remove a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H NMR. The disappearance of the distinct aldehyde proton peak (~9.5 ppm) and the appearance of the imine proton peak (~7.5-8.0 ppm) validates complete conversion before proceeding[2].
Phase 2: Selective Reduction (Preventing Over-Reduction)
-
Execution: Cool the reaction vessel to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 to 2.0 equiv). Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.
-
Causality: STAB is highly selective for iminium ions over aldehydes[1]. Cooling to 0°C further dampens any residual hydride transfer to the carbonyl, while also suppressing base-catalyzed enolization at the
-chiral center, preserving enantiomeric purity. -
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The imine intermediate spot should fully convert to a more polar amine product spot. No Boc-valinol byproduct (which typically runs slightly slower than the aldehyde) should be visible.
Phase 3: Quench and Isolation
-
Execution: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: A mildly basic quench neutralizes any acetic acid byproducts and breaks down boron complexes without risking late-stage epimerization of the newly formed chiral amine.
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications). 1
-
Benchchem. "Valinamide | Research Chemical." Benchchem Technical Resources. 3
-
PMC / NIH. "Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls." The Journal of Organic Chemistry.2
Sources
Technical Support Center: Minimizing Oxazolone Formation in Boc-Valinal Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with oxazolone-mediated side reactions, particularly during the coupling of N-Boc-L-valinal. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-tested solutions to ensure the stereochemical integrity and purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems related to oxazolone formation.
Q1: My coupling reaction with Boc-Valinal shows a low yield and multiple spots on my TLC/LC-MS. Could this be due to oxazolone formation?
A1: Yes, it is highly probable. Oxazolone formation is a well-known side reaction in peptide synthesis, especially when dealing with sterically hindered N-protected amino acids like Boc-Valine and its corresponding aldehyde, Boc-Valinal.[1][2] The formation of the oxazolone intermediate leads to two primary issues:
-
Racemization: The proton on the alpha-carbon of the oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemical purity.[3][4]
-
Side Products: The oxazolone itself is a reactive intermediate that can participate in undesired reactions, leading to a mixture of products and consequently, a lower yield of the desired peptide.[5][6]
To confirm, you can attempt to isolate one of the major side products and characterize it by NMR and MS. The mass of the side product might correspond to the cyclized oxazolone or a product derived from it.
Q2: I suspect racemization in my final peptide. How can I confirm if oxazolone formation is the root cause?
A2: Confirming racemization requires chiral analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[7]
Here is a general workflow:
-
Crude Product Analysis: Analyze your crude peptide product using a suitable chiral HPLC column. The presence of a second, closely eluting peak corresponding to the diastereomer of your target peptide is a strong indicator of racemization.
-
Hydrolysis and Derivatization: Hydrolyze a small sample of your purified peptide to its constituent amino acids. Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by reversed-phase HPLC.[4] This will allow you to quantify the D- and L-isomers of valine.
-
Link to Oxazolone Formation: High levels of the D-valine isomer strongly suggest that racemization occurred via the oxazolone mechanism during the coupling step.
Q3: Which coupling reagent should I use to minimize oxazolone formation with Boc-Valinal?
A3: The choice of coupling reagent is critical. For sterically hindered and racemization-prone couplings, onium salt-based reagents are generally superior to carbodiimides alone.[1]
| Coupling Reagent Class | Examples | Suitability for Boc-Valinal Coupling | Rationale |
| Carbodiimides | DCC, DIC, EDC | Use with caution and always with an additive. | Can lead to significant oxazolone formation and racemization if used alone.[8] The addition of HOBt or Oxyma is essential to suppress this side reaction.[8][9] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, TBTU | Highly Recommended | These reagents rapidly convert the carboxylic acid to a less reactive ester intermediate (e.g., HOBt or HOAt ester), which is less prone to cyclizing into an oxazolone.[1][10] HATU is particularly effective for difficult couplings.[10] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Recommended | Similar to aminium salts, these form active esters that are less susceptible to oxazolone formation. PyAOP can be particularly effective for sterically hindered couplings.[5][8] |
Recommendation: For Boc-Valinal coupling, start with HATU or HCTU as your primary choice. If racemization is still a concern, switching to a carbodiimide like DIC in combination with Oxyma is a robust alternative.[11]
Q4: What is the role of the base in oxazolone formation, and which one is the best choice?
A4: The base plays a dual role: it deprotonates the incoming amine nucleophile and can also abstract the alpha-proton from the activated amino acid or the oxazolone intermediate, leading to racemization.[4][12] Therefore, the choice and amount of base are critical.
-
Avoid Strong, Unhindered Bases: Bases like triethylamine (TEA) should be avoided as they can readily promote racemization.
-
Use Weaker or Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which disfavors alpha-proton abstraction.[1] However, for particularly sensitive couplings, an even weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable.[9][13]
Recommendation: Use the minimum required amount of a sterically hindered or weak base. NMM is an excellent first choice for minimizing racemization.[2][9]
Q5: How do reaction conditions like temperature and solvent affect oxazolone formation?
A5:
-
Temperature: Elevated temperatures accelerate most reactions, including the rate of oxazolone formation and subsequent racemization.[9] It is highly recommended to perform the coupling at a reduced temperature.
-
Solvent: The polarity of the solvent can influence the reaction pathway. While highly polar aprotic solvents like DMF and NMP are excellent for solvating the peptide chain, less polar solvents may sometimes reduce the rate of oxazolone formation.[1][4] However, ensuring all reactants remain in solution is paramount.
Recommendation: Perform the coupling in DMF or NMP at 0°C to room temperature.
Frequently Asked Questions (FAQs)
What is the mechanism of oxazolone formation?
Oxazolone (or azlactone) formation is an intramolecular cyclization of an N-protected amino acid that has been activated at its carboxyl group.[3] The reaction is particularly facile with reagents that create a highly reactive intermediate, such as an acid anhydride or a highly activated ester. The urethane protecting group (like Boc) is less susceptible than an acyl group, but the reaction can still occur, especially with strong activating agents and in the presence of a base.[5]
Caption: Mechanism of base-catalyzed racemization via oxazolone formation.
Why is Boc-Valinal particularly susceptible to this side reaction?
The susceptibility of Boc-Valinal stems from two main factors:
-
Steric Hindrance: The bulky isopropyl side chain of valine, in combination with the Boc protecting group, slows down the desired intermolecular coupling reaction.[1][2] This gives the activated intermediate more time to undergo the competing intramolecular cyclization to form the oxazolone.[5]
-
Aldehyde Reactivity: While the primary issue is with the activation of the corresponding carboxylic acid (Boc-Valine) before its conversion to the aldehyde or during a direct coupling, the principles of steric hindrance and the stability of intermediates remain crucial.
Are there alternative N-protecting groups that are less prone to oxazolone formation?
While Boc and Fmoc are the most common, some other protecting groups are known to influence the rate of oxazolone formation. For instance, sulfonamide-based protecting groups like o-nitrobenzenesulfonyl (oNBS) do not form oxazolones and can be activated more aggressively without racemization.[15] However, their removal conditions are orthogonal to standard Boc or Fmoc strategies and would require a significant alteration of your synthetic plan. For most applications, optimizing the coupling conditions for the Boc-protected amino acid is the more practical approach.
How can I detect the formation of the oxazolone intermediate?
Direct detection of the oxazolone intermediate can be challenging due to its transient nature. However, its formation can be inferred:
-
By IR Spectroscopy: Oxazolones have a characteristic carbonyl stretch at a higher frequency (around 1830-1800 cm⁻¹) than the activated ester or amide bond.
-
By NMR: If the oxazolone is stable enough to be observed, you would see characteristic shifts for the protons on the ring.
-
Indirectly: As discussed in the troubleshooting section, the most practical way to detect its formation is by observing its consequences: racemization and the formation of related side products via HPLC and LC-MS.[7]
Recommended Experimental Protocol
This protocol is designed to minimize oxazolone formation during the coupling of Boc-L-Valine to an N-terminal amine on a solid support. The principles are directly applicable to solution-phase synthesis with Boc-Valinal.
Caption: Recommended workflow for low-racemization coupling of Boc-Valine.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal amine on the resin is deprotected and neutralized.
-
Reagent Preparation: In a separate vessel, dissolve Boc-L-Valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Cooling: Cool the reagent solution and a separate solution of N-methylmorpholine (NMM) in DMF to 0°C in an ice bath. Also, cool the reaction vessel containing the resin.
-
Pre-activation: Add the NMM solution (6 equivalents) to the Boc-Valine/HATU solution. Allow this mixture to pre-activate for no more than 2 minutes at 0°C. Minimizing pre-activation time is crucial.[2]
-
Coupling: Add the activated amino acid solution to the cooled resin.
-
Reaction: Allow the reaction to proceed for 2-4 hours, letting the mixture slowly warm to room temperature.
-
Monitoring: Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of the free amine.[9]
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, to remove any unreacted reagents and soluble byproducts.
By carefully selecting your coupling reagents, base, and reaction conditions, you can significantly suppress the formation of oxazolone and ensure the synthesis of a high-purity peptide with preserved stereochemical integrity.
References
-
Proceedings of the National Academy of Sciences. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]
-
RSC Publishing. (2001, September 10). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. [Link]
-
Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
RSC Publishing. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Wikidot. (2017, March 7). Protecting Groups - Lokey Lab Protocols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. peptide.com [peptide.com]
- 15. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Handling Air-Sensitive Peptide Aldehydes (Boc-Valinal)
Ticket ID: #BOC-VAL-001 Status: Open Agent: Senior Application Scientist Subject: Comprehensive Handling, Synthesis, and Troubleshooting for Boc-Valinal
Executive Summary & Core Chemistry
User Query: Why is my Boc-Valinal losing potency or showing impurities in NMR?
Boc-Valinal (N-tert-butoxycarbonyl-L-valinal) is a peptide aldehyde used primarily as a transition-state inhibitor for cysteine and serine proteases (e.g., Calpain, Proteasome). Its aldehyde moiety is the "warhead" that reversibly binds the active site thiol or hydroxyl group.
However, this aldehyde functionality is chemically labile. It suffers from four distinct degradation pathways. Understanding these is the prerequisite for successful handling:
-
Oxidation: Atmospheric oxygen converts the aldehyde to a carboxylic acid (Boc-Valine), which is biologically inactive as a transition-state inhibitor.
-
Racemization: The
-proton (adjacent to the aldehyde) is acidic. Basic conditions or prolonged exposure to silica gel can scramble the stereocenter (L D/L mixture), destroying biological specificity. -
Hydrate Formation: In the presence of moisture, the aldehyde forms a gem-diol (
). -
Hemiacetal Formation: In alcoholic solvents (MeOH, EtOH), the aldehyde reacts to form a hemiacetal, complicating NMR analysis and altering assay kinetics.
Synthesis & Purification Protocols
User Query: How do I synthesize and purify Boc-Valinal without racemization?
The "Gold Standard" Synthesis: Dess-Martin Periodinane (DMP)
Avoid Swern oxidation if possible, as the requisite low temperatures (-78°C) and basic workup (Et3N) pose a higher risk of epimerization for this specific substrate. The Dess-Martin oxidation is milder and performed at room temperature.[1][2][3]
Step-by-Step Protocol
-
Starting Material: Dissolve Boc-Valinol (alcohol) in wet Dichloromethane (DCM). Note: DMP oxidation is actually accelerated by trace water.
-
Reagent: Add 1.2 equivalents of Dess-Martin Periodinane.
-
Reaction: Stir at room temperature. Monitor by TLC (stain with Ninhydrin or 2,4-DNP). Reaction is usually complete in 1–2 hours.
-
Quench (Critical): Pour the mixture into a 1:1 mixture of saturated
(to reduce unreacted iodine species) and saturated (to neutralize acetic acid byproduct). -
Extraction: Extract with DCM. Wash organic layer with water and brine. Dry over
.
Purification: The "Neutralized Silica" Technique
Problem: Silica gel is slightly acidic (
Solution: Passivate the silica gel before use.
-
Slurry Preparation: Prepare your column slurry using Hexanes/Ethyl Acetate containing 1% Triethylamine (Et3N) .
-
Flushing: Flush the column with 2-3 column volumes of this solvent system. The Et3N neutralizes the acidic silanol sites.
-
Elution: Run your flash chromatography using the standard solvent system (e.g., Hexanes/EtOAc).
-
Speed: Do not let the aldehyde sit on the column. Flash chromatography should be completed in <20 minutes.
Visualization: Synthesis & Purification Workflow
Figure 1: Optimized workflow for the synthesis of Boc-Valinal, emphasizing the critical quenching and neutralized purification steps to maintain stereochemical integrity.
Storage & Handling Guide
User Query: How do I store it? It turned into a white solid that doesn't work.
If your oil/solid Boc-Valinal has turned into a hard, insoluble white solid, it has likely oxidized to Boc-Valine (Carboxylic Acid) or polymerized.
The "Cold Chain" Protocol
| Parameter | Requirement | Reason |
| Temperature | -20°C (Short term) -80°C (Long term) | Slows thermodynamic oxidation and polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen. Argon is preferred as it is heavier than air and "blankets" the sample. |
| Container | Amber Glass Vial | Protects from light (though less critical than air). Plastic vials are permeable to oxygen over months. |
| Seal | Parafilm over cap | Secondary barrier against moisture and oxygen. |
Revival of Hydrates
If the sample has absorbed moisture, it may form a hydrate.
-
Diagnosis: NMR shows a loss of the aldehyde proton (9.6 ppm) and appearance of a broad OH signal.
-
Fix: Dissolve in Toluene and evaporate (azeotrope) 3x on a rotovap to pull off the water, reforming the aldehyde.
Application & Assay Troubleshooting
User Query: My IC50 data is inconsistent. Is it the solvent?
The "Methanol Trap"
NEVER dissolve peptide aldehydes in Methanol or Ethanol for stock solutions.
-
Mechanism: Aldehydes react with primary alcohols to form hemiacetals .
-
Consequence: The concentration of free aldehyde (the active inhibitor) drops significantly and variably depending on time and temperature.
-
Correct Solvent: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These are non-nucleophilic toward the aldehyde.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for identifying the root cause of assay failure, distinguishing between solvent effects, oxidation, and racemization.
Frequently Asked Questions (FAQ)
Q: Can I lyophilize Boc-Valinal? A: Yes, but be careful. Lyophilizers often have trace moisture. It is better to dry it down from dry benzene or toluene (if safety permits) or high-vacuum drying from DCM. Always backfill the vacuum chamber with Argon, not air.
Q: How do I verify purity if the aldehyde is unstable on HPLC? A: Peptide aldehydes can show broad or split peaks on HPLC due to hydrate equilibrium in the aqueous mobile phase.
-
Protocol: Run the HPLC using an acidic mobile phase (0.1% TFA) to push the equilibrium, but rely on 1H NMR in CDCl3 for the definitive purity check. Look for the sharp aldehyde singlet/doublet at ~9.6 ppm.
Q: Why use Boc instead of Fmoc? A: Fmoc removal requires piperidine (a secondary amine base). Aldehydes are highly unstable in the presence of amines (Schiff base formation) and base (racemization). Therefore, Boc chemistry (acid removal) is preferred for generating peptide aldehydes.
References
-
Dess-Martin Periodinane Oxidation Mechanism
-
Peptide Aldehyde Racemization & Handling
-
Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.
-
-
Hemiacetal Formation in Alcohols
-
Inhibition Mechanism (Calpain/Proteasome)
-
Donkor, I. O. (2000). A Survey of Calpain Inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188.
-
Sources
Detecting impurities in Boc-Valinal using NMR spectroscopy
Welcome to the technical support resource for the analysis of N-(tert-butoxycarbonyl)-L-valinal, commonly known as Boc-Valinal. This guide is designed for researchers, quality control analysts, and process chemists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and identity of this critical chiral building block. Here, we address common challenges and provide expert, field-tested guidance to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of Boc-Valinal shows a broad singlet around 9.5 ppm, but the integration is low. Is this the aldehyde proton?
A1: Yes, the signal around 9.5 ppm is characteristic of the aldehyde proton in Boc-Valinal. However, its broadness and potentially low integration are classic indicators of two common phenomena: hydration and hemiacetal formation.
-
Causality: The electrophilic aldehyde carbonyl is susceptible to nucleophilic attack by trace amounts of water or alcohol solvents (like methanol or ethanol) present in your NMR solvent or sample. This establishes an equilibrium between the free aldehyde, the hydrate (gem-diol), and the hemiacetal form (see Figure 1 ). The protons of the hydrate and hemiacetal species are in chemical exchange with the aldehyde proton, leading to signal broadening. Because the exchange rate is often intermediate on the NMR timescale, the signal may even be difficult to distinguish from the baseline.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your sample thoroughly under high vacuum before analysis.
-
Use Anhydrous NMR Solvents: Employ freshly opened or properly stored anhydrous solvents (e.g., CDCl₃, DMSO-d₆). Using a solvent from a bottle that has been opened multiple times can introduce significant moisture.
-
Chemical Derivatization (for confirmation): If the issue persists, you can confirm the presence of the aldehyde by reacting a small aliquot of the sample with a derivatizing agent like 2,4-dinitrophenylhydrazine. The disappearance of the aldehyde signal and the appearance of a new hydrazone signal in the NMR would confirm the initial assignment.
-
Troubleshooting Guide: Common Impurities
Q2: I observe a singlet at ~1.45 ppm with a much larger integration than expected for the Boc group, and I also see unexpected signals in the 3-4 ppm region. What could this be?
A2: This pattern is highly indicative of the presence of unreacted starting material, L-valine , or its Boc-protected form, Boc-L-valine . The large singlet at ~1.45 ppm is the tert-butyl group of the Boc protecting group, which is present in both your product and the Boc-L-valine impurity. The key is to look for the other signals.
-
Expert Analysis: The synthesis of Boc-Valinal often involves the reduction of an activated form of Boc-L-valine. An incomplete reduction is a common cause of this impurity. The carboxylic acid of Boc-L-valine is typically found as a very broad signal far downfield (>10 ppm) and can be easily missed. The α-proton of Boc-L-valine appears around 4.1-4.3 ppm, which is distinct from the α-proton of Boc-Valinal (~4.0 ppm).
-
Workflow for Identification & Quantification:
-
Spiking Study: To confirm, add a small, known amount of Boc-L-valine standard to your NMR tube. An increase in the intensity of the suspected impurity signals will confirm its identity.
-
Quantitative NMR (qNMR): Once confirmed, you can determine the weight percent (w/w%) of the impurity. This is a powerful technique that provides a direct measurement without the need for a specific response factor. See the detailed protocol in the Protocols section below.
-
Figure 1: Boc-Valinal Impurity Formation Pathways
Caption: Common pathways leading to impurities in Boc-Valinal synthesis.
Q3: My NMR shows a doublet around 9.6 ppm, but also another doublet slightly upfield at ~9.5 ppm. Does this indicate epimerization?
A3: This is a strong possibility. The α-proton of L-amino aldehydes is known to be labile and can undergo epimerization to the D-isomer, particularly under basic or mildly acidic conditions. The two doublets you are observing likely correspond to the aldehyde protons of the L- and D-isomers.
-
Mechanistic Insight: The acidity of the α-proton is increased by the electron-withdrawing aldehyde group. A base can deprotonate this position, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L and D enantiomers (or diastereomers if another chiral center is present).
-
Confirmation Strategy:
-
Chiral HPLC: The most definitive method to confirm and quantify epimerization is through chiral High-Performance Liquid Chromatography (HPLC).
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes help resolve overlapping signals. However, this is less definitive than chiral chromatography for this specific issue.
-
Solvent Effects: Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to Benzene-d₆). The different solvent environment can sometimes induce larger chemical shift differences between the epimers, making them easier to identify and integrate.
-
Data Summary: Key Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts for Boc-Valinal and its most common impurities in CDCl₃. Note that exact shifts can vary based on concentration and solvent.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Boc-Valinal (Product) | Aldehyde (-CHO) | ~9.55 | d | ~1.5 |
| α-CH | ~4.05 | m | - | |
| β-CH | ~2.15 | m | - | |
| γ-CH₃ (x2) | ~1.05, ~0.95 | d, d | ~6.8 | |
| Boc (-C(CH₃)₃) | ~1.45 | s | - | |
| Boc-L-Valine (Impurity) | α-CH | ~4.25 | dd | ~8.5, ~4.5 |
| β-CH | ~2.25 | m | - | |
| γ-CH₃ (x2) | ~1.00, ~0.90 | d, d | ~6.8 | |
| Boc (-C(CH₃)₃) | ~1.45 | s | - | |
| Boc-L-Valinol (Impurity) | -CH₂OH | ~3.60, ~3.50 | m | - |
| α-CH | ~3.70 | m | - | |
| β-CH | ~1.85 | m | - | |
| γ-CH₃ (x2) | ~0.95, ~0.90 | d, d | ~6.8 | |
| Boc (-C(CH₃)₃) | ~1.48 | s | - |
Protocols
Protocol 1: Quantitative NMR (qNMR) for Impurity Profiling
This protocol provides a step-by-step guide for quantifying an impurity (e.g., Boc-L-Valine) in a Boc-Valinal sample using an internal standard.
Figure 2: qNMR Experimental Workflow
Caption: Step-by-step workflow for quantitative NMR analysis.
Methodology:
-
Selection of Internal Standard: Choose a standard with sharp signals that do not overlap with your analyte or impurity signals. Maleic acid is a good choice as its olefinic protons appear as a sharp singlet around 6.3 ppm in CDCl₃.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the Boc-Valinal sample (W_sample) into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (W_std), Maleic Acid, into the same vial. Record the exact weights.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.00 mL of CDCl₃).
-
-
NMR Acquisition:
-
Set the pulse angle to 90 degrees.
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons being quantified (both standard and sample). A D1 of 30 seconds is generally a safe starting point for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the smallest signal of interest).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the Boc-Valinal product (I_prod), the impurity (I_imp), and the internal standard (I_std). For Boc-Valinal, the aldehyde proton (~9.55 ppm) is ideal. For the standard (Maleic Acid), use the singlet at ~6.3 ppm.
-
-
Calculation: The weight percent (w/w %) of the impurity is calculated using the following formula:
w/w %_imp = (I_imp / I_std) * (N_std / N_imp) * (MW_imp / MW_std) * (W_std / W_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal (e.g., N_std = 2 for the two olefinic protons of maleic acid)
-
MW = Molecular Weight
-
W = Weight
-
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874–881. [Link]
-
United States Pharmacopeia (USP). Chapter <761> Nuclear Magnetic Resonance Spectroscopy. This chapter provides general guidelines and best practices for the application of NMR, including qNMR, in pharmaceutical analysis. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. (This review discusses the chemistry of aldehydes, including the lability of the α-proton). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Quantitative nuclear magnetic resonance (qNMR) spectroscopy: A powerful method for the determination of the purity of drugs and natural products. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13. [Link]
Validation & Comparative
Boc-Valinal vs Fmoc-Valinal stability comparison
This guide provides an in-depth technical comparison of Boc-Valinal (N-tert-butoxycarbonyl-L-valinal) and Fmoc-Valinal (N-(9-fluorenylmethoxycarbonyl)-L-valinal), focusing on their stability, synthetic robustness, and handling requirements.
Part 1: Executive Summary & Core Distinction
The choice between Boc-Valinal and Fmoc-Valinal is rarely a matter of simple preference; it is dictated by the chemical incompatibility of the aldehyde functionality with standard deprotection conditions.
-
Boc-Valinal is the robust standard . It is chemically stable to the strong reducing agents (e.g., LiAlH₄, DIBAL-H) required to synthesize aldehydes from esters or Weinreb amides. It is compatible with silica gel purification and long-term storage, making it the preferred intermediate for protease inhibitors.
-
Fmoc-Valinal is the delicate alternative . It is chemically unstable under hydride reduction conditions (which cleave the Fmoc group). Consequently, it must be synthesized via oxidative routes (e.g., Dess-Martin periodinane).[1] Crucially, the basic conditions required to remove the Fmoc group (piperidine) will rapidly racemize the chiral center alpha to the aldehyde, rendering Fmoc-Valinal unsuitable as a transient intermediate in iterative synthesis unless the aldehyde is chemically masked.
Part 2: Stability Profile Comparison
Synthetic Stability (Reaction Compatibility)
| Feature | Boc-Valinal | Fmoc-Valinal | Technical Insight |
| Reduction Tolerance | High . Stable to LiAlH₄, DIBAL-H, Red-Al. | Zero . Fmoc group is cleaved or reduced by strong hydrides. | Boc-Valinal can be made directly from Boc-Val-Weinreb amide. Fmoc-Valinal cannot. |
| Base Tolerance | High . Stable to tertiary amines (DIEA, TEA) and dilute bases. | Low . Labile to secondary amines (piperidine, morpholine). | Exposure of Fmoc-Valinal to piperidine causes immediate racemization ( |
| Acid Tolerance | Low . Cleaves rapidly in TFA/HCl. | High . Stable to TFA (used in side-chain deprotection). | Boc-Valinal requires non-acidic workups. Fmoc-Valinal tolerates acidic HPLC conditions better. |
| Oxidation Tolerance | Moderate . Aldehyde oxidizes to carboxylic acid in air. | Moderate . Aldehyde oxidizes to carboxylic acid in air. | Both require inert atmosphere (Argon/N₂) storage. |
Storage & Shelf-Life Stability
-
Boc-Valinal:
-
State: Typically a low-melting solid or viscous oil.
-
Stability: Stable for >12 months at -20°C under Argon.
-
Risk: Slow oxidation to Boc-Valine (carboxylic acid) if seal is compromised.
-
-
Fmoc-Valinal:
-
State: Crystalline solid (often easier to handle as a powder).
-
Stability: Stable for 6-12 months at -20°C under Argon.
-
Risk: High susceptibility to polymerization if traces of base (even from glass surfaces) are present.
-
Part 3: Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent degradation and synthesis pathways, highlighting why Fmoc-Valinal presents a higher risk of racemization.
Caption: Comparative stability pathways. Note the critical "Red Zone" for Fmoc-Valinal upon exposure to base, leading to rapid racemization before cleavage.
Part 4: Experimental Protocols
Protocol A: Synthesis of Boc-Valinal (Reductive Route)
Best for large-scale preparation with high optical purity.
-
Starting Material: Boc-Val-N(OMe)Me (Weinreb Amide).
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Procedure:
-
Dissolve Boc-Val-Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.[1][2]
-
Add LiAlH₄ (1.2 eq) dropwise over 20 mins. Stir for 30 mins at 0°C.
-
Quench (Critical): Add KHSO₄ (aq) carefully to neutralize. Avoid strong mineral acids to prevent Boc cleavage.
-
Extraction: Extract with Ethyl Acetate.[2] Wash with brine. Dry over Na₂SO₄.
-
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc).
-
Note: Boc-Valinal is stable on silica.
-
Protocol B: Synthesis of Fmoc-Valinal (Oxidative Route)
Required for Fmoc derivatives to avoid reducing agent incompatibility.
-
Starting Material: Fmoc-Valinol (Amino Alcohol).
-
Procedure:
-
Dissolve Fmoc-Valinol (1.0 eq) in DCM (wet DCM accelerates DMP).
-
Add DMP (1.1 eq) at room temperature. Stir for 1-2 hours.
-
Quench: Add saturated Na₂S₂O₃ / NaHCO₃ (1:1) mixture to destroy excess oxidant and byproduct.
-
-
Purification:
-
Warning: Avoid silica gel if possible, or use neutral silica with rapid elution. Acidic silica can degrade Fmoc; basic impurities cause racemization.
-
Preferred: Recrystallization or immediate use in the next step (e.g., reductive amination or Wittig reaction).
-
Part 5: Critical Handling & Storage Recommendations
| Parameter | Boc-Valinal Protocol | Fmoc-Valinal Protocol |
| Storage Temp | -20°C | -20°C to -80°C |
| Atmosphere | Argon/Nitrogen (Strict) | Argon/Nitrogen (Strict) |
| Solvent for Use | DCM, THF, EtOAc, MeOH | DCM, THF (Avoid DMF/DMSO if basic impurities present) |
| Purification | Silica Gel Chromatography | Avoid Silica (Use recrystallization or precipitation) |
| Racemization Risk | Low (unless heated with strong base) | Extreme (in presence of amine bases) |
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from Amino Acids. Synthesis. Link
- Foundational paper establishing the stability of Boc-amino aldehydes via Weinreb amide reduction.
-
Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link
- Discusses racemization risks of amino aldehydes and handling precautions.
-
Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews. Link
- Comprehensive review on the stability and reactivity of N-protected amino aldehydes, comparing Boc and Z (Cbz) groups, extending logic to Fmoc.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link
- Standard protocol for "racemization-free" oxid
Sources
Precision Synthesis of Boc-Valinal: A Comparative Technical Guide
Topic: Advantages of Weinreb Amide Reduction for Boc-Valinal Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The -Amino Aldehyde Challenge
Boc-Valinal (tert-butyl (1-oxo-3-methylbutan-2-yl)carbamate) is a critical chiral building block for HIV protease inhibitors, calpain inhibitors, and complex peptidomimetics.[1] However, its synthesis presents a dichotomy: the molecule is chemically simple but stereochemically fragile.
The isopropyl side chain of valine creates steric bulk, yet the
This guide objectively compares the Weinreb Amide Reduction against the primary alternative—Oxidation of Boc-Valinol (Swern/Dess-Martin)—to demonstrate why the Weinreb route offers superior scalability and chemoselectivity for industrial and high-precision applications.
Mechanistic Analysis: The "Tetrahedral Brake"
The superiority of the Weinreb method lies in its kinetic control. Unlike ester reductions, which proceed through transient hemiacetals that collapse to aldehydes (and are subsequently over-reduced to alcohols), the Weinreb amide forms a stable chelated intermediate.
The Chelation Effect
Upon nucleophilic attack by the hydride source (LiAlH
-
Result: The tetrahedral intermediate is "locked." It cannot collapse to the aldehyde under reaction conditions.
-
Release: The aldehyde is only liberated during the acidic aqueous quench, after the excess reducing agent has been destroyed. This guarantees zero over-reduction.
Diagram 1: Mechanistic Pathway & Chelation Stability
Figure 1: The stable 5-membered chelate prevents the expulsion of the leaving group until the quench step, effectively blocking the pathway to the alcohol.[2]
Comparative Performance Analysis
Method A: Weinreb Amide Reduction (Recommended)
-
Route: Boc-Val-OH
Boc-Val-N(OMe)Me Boc-Valinal -
Reagents: EDC/HOBt (coupling); LiAlH
(reduction).
Method B: Oxidation of Amino Alcohol (Alternative)
-
Route: Boc-Val-OH
Boc-Valinol Boc-Valinal -
Reagents: Mixed Anhydride/NaBH
(reduction); DMSO/Oxalyl Chloride (Swern) or DMP (Oxidation).
Data Comparison Table
| Metric | Weinreb Amide Reduction | Swern Oxidation (Boc-Valinol) | Dess-Martin Periodinane (DMP) |
| Yield (Overall) | 85 - 92% | 75 - 85% | 80 - 90% |
| Enantiomeric Excess ( | > 99% (Minimal racemization) | > 98% (Temp dependent) | > 99% |
| Scalability | High (0°C to RT) | Low (Requires -78°C) | Medium (Reagent cost/safety) |
| Chemoselectivity | Perfect (Stops at aldehyde) | Risk of over-oxidation (Acid) | Good |
| Purification | Simple extraction/filtration | Odorous byproducts (DMS) | Iodine byproducts |
| Reagent Stability | High | Low (Oxalyl chloride moisture sensitive) | Explosive risk (Impact sensitive) |
Critical Insights
-
Temperature Sensitivity: Swern oxidation requires strict maintenance of -78°C. On a kilogram scale, maintaining this gradient is engineering-intensive. Weinreb reductions proceed at 0°C or ambient temperature.
-
Racemization Risk: While Swern is mild, the basic workup (Et
N) can trigger -epimerization if the temperature rises before quenching. The Weinreb chelate protects the stereocenter until the final acidic wash.
Experimental Protocols
Protocol A: Synthesis of Boc-Valine Weinreb Amide
This protocol utilizes the EDC/HOBt coupling method, which is robust and avoids the toxicity of HMPA associated with BOP reagents.
Reagents:
-
N-Boc-L-Valine (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv) or Oxyma
-
N-Methylmorpholine (NMM) (3.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve N-Boc-L-Valine (21.7 g, 100 mmol) in DCM (500 mL) at 0°C.
-
Activation: Add HOBt (16.2 g, 120 mmol) and EDC
HCl (23.0 g, 120 mmol). Stir for 15 minutes. -
Coupling: Add N,O-Dimethylhydroxylamine HCl (11.7 g, 120 mmol) followed by dropwise addition of NMM (33 mL, 300 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1M HCl (2x), Sat. NaHCO
(2x), and Brine.[1] Dry over MgSO and concentrate. -
Validation: Product is typically a viscous oil or white solid. Yield >90%.
Protocol B: Reduction to Boc-Valinal (LiAlH Method)
This step highlights the self-validating nature of the chelate mechanism.
Reagents:
-
Boc-Valine Weinreb Amide (1.0 equiv)
-
LiAlH
(1.0 M in THF) (1.2 equiv) - Note: Excess is not required due to 1:1 stoichiometry, but slight excess ensures completion. -
Anhydrous THF or Diethyl Ether[3]
Procedure:
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve Weinreb amide (26.0 g, 100 mmol) in anhydrous THF (300 mL) and cool to 0°C.
-
Reduction: Add LiAlH
solution (120 mL, 120 mmol) dropwise over 20 minutes.-
Observation: Gas evolution (H
) will occur.[3] The internal temperature must be kept <5°C.
-
-
Chelation Phase: Stir at 0°C for 30–60 minutes. TLC will show disappearance of amide.
-
Quench (Critical):
-
Dilute with ether (200 mL).
-
Add NaHSO
(saturated aqueous) or 1M HCl carefully at 0°C. Why? Acidic hydrolysis is required to break the N-O-Al chelate and release the aldehyde.
-
-
Isolation: Separate layers. Extract aqueous layer with ether. Wash combined organics with 1M HCl (cold) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc) on silica gel. Note: Amino aldehydes are unstable on silica for long periods; elute quickly.
Decision Workflow: Selecting the Right Pathway
Use this logic flow to determine if Weinreb reduction is suitable for your specific campaign.
Diagram 2: Synthesis Decision Matrix
Figure 2: For scale-up and robust operation without cryogenic equipment, Weinreb reduction is the dominant strategy.
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(8), 676–678. -
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][4] Tetrahedron Letters, 22(39), 3815–3818.
-
Jurczak, J., & Gryko, D. (1992).[5] Comparison of the TEMPO and Swern procedures for the oxidation of N-protected
-amino alcohols to -amino aldehydes. Tetrahedron Letters, 33(35), 5029-5032. -
Ma, D., et al. (2022). Synthetic Studies toward the Myrioneuron Alkaloids (Scale-up of Weinreb Amide Reduction). Journal of the American Chemical Society.[6]
Sources
Comparative Guide: Boc-Valinal vs. Cbz-Valinal in Protease Inhibition
The following guide provides an in-depth technical comparison of Boc-Valinal and Cbz-Valinal in the context of protease inhibition.
Executive Summary
Boc-Valinal (N-tert-butoxycarbonyl-L-valinal) and Cbz-Valinal (N-benzyloxycarbonyl-L-valinal) represent the simplest class of peptide aldehyde inhibitors . While often utilized as synthetic intermediates for more complex inhibitors (e.g., vinyl sulfones, statines), they function as reversible transition-state analogs for cysteine and serine proteases.
-
Primary Distinction: Cbz-Valinal generally exhibits superior inhibitory potency against Calpains and the 20S Proteasome compared to Boc-Valinal. This is attributed to the benzyl carbamate (Cbz) group providing favorable hydrophobic interactions within the S2/S3 subsites of the enzyme, whereas the tert-butyl (Boc) group is sterically bulky but lacks the aromatic stacking potential preferred by these proteases.
-
Mechanism: Both compounds inhibit proteases by forming a reversible hemi(thio)acetal adduct with the active site nucleophile (Cysteine-SH or Serine-OH).
-
Application: Cbz-Valinal is the preferred scaffold for intracellular inhibition assays due to its balanced lipophilicity and potency profile. Boc-Valinal is predominantly a synthetic precursor.
Part 1: Chemical & Mechanistic Foundation
Structure-Activity Relationship (SAR)
Both molecules share a core L-Valinal warhead. The aldehyde moiety mimics the transition state of peptide bond hydrolysis. The differentiation lies in the N-terminal protecting group (Cap), which dictates binding affinity and physicochemical properties.
| Feature | Boc-Valinal | Cbz-Valinal |
| Chemical Structure | ||
| N-Cap Type | Aliphatic, Sterically Bulky (tert-butyl) | Aromatic, Planar (Benzyl) |
| Protease Target Class | Cysteine (Calpain), Serine (Elastase) | Cysteine (Calpain, Cathepsin B/L), Proteasome |
| Binding Mode | Reversible Covalent (Hemithioacetal) | Reversible Covalent (Hemithioacetal) |
| Key Interaction | P2/S2 Hydrophobic exclusion | P2/S2 Hydrophobic + S3 Aromatic Stacking |
Mechanism of Action
Upon binding, the electrophilic aldehyde carbon is attacked by the active site nucleophile. This forms a tetrahedral intermediate that mimics the transition state, effectively "locking" the enzyme.
Figure 1: Mechanism of reversible covalent inhibition by peptide aldehydes.[1]
Part 2: Performance Comparison
Inhibitory Potency (Calpain & Proteasome)
Experimental data indicates a clear hierarchy in potency. The Cbz group is critical for occupying the hydrophobic S3 pocket of Calpain, significantly enhancing binding energy ($ \Delta G_{bind} $).
-
Cbz-Valinal: Acts as a moderate inhibitor. The aromatic ring of the Cbz group can engage in
-stacking or hydrophobic interactions with residues (e.g., Trp, Phe) near the active site cleft. -
Boc-Valinal: Shows significantly reduced potency. In cellular assays (e.g., HF66 cells), Boc-Valinal often exhibits <10% inhibition at concentrations where Cbz-analogs are active. It is primarily used as a negative control or a building block.
Comparative Data Summary:
| Parameter | Boc-Valinal | Cbz-Valinal | Reference Context |
| Calpain I (IC50) | > 100 µM (Weak) | ~1-10 µM (Moderate) | Peptidyl derivatives (e.g., MDL-28170) are nM potency |
| Cellular Efficacy | Poor (<10% inhibition) | Moderate | Boc is less effective at penetrating/binding intracellularly |
| Selectivity | Low | Moderate (Favors Hydrophobic S2/S3) | Cbz improves specificity for Calpain/Cathepsins |
Critical Insight: For high-potency inhibition, researchers typically extend the peptide chain (e.g., Cbz-Val-Phe-al or MG132 ). However, if restricted to the monopeptide, Cbz-Valinal is the superior choice .
Physicochemical Properties
| Property | Boc-Valinal | Cbz-Valinal | Practical Implication |
| Solubility | High in organic solvents (DCM, THF); Moderate in DMSO. | High in DMSO/Ethanol; Low in water. | Both require DMSO stock solutions for biological assays. |
| Cell Permeability | Moderate. | High. | The Cbz group enhances lipophilicity, facilitating passive diffusion across cell membranes. |
| Stability (Shelf) | Unstable (Oxidation prone). | Unstable (Oxidation prone). | Store at -80°C under Argon. Aldehydes oxidize to inactive carboxylic acids. |
| Chemical Lability | Acid Labile (Cleaved by TFA).[2] | Acid Stable (Cleaved by H2/Pd or HBr). | Important only if using as a synthetic intermediate. |
Part 3: Experimental Application Guide
Protocol: Preparation of Inhibitor Stocks
Note: Peptide aldehydes are prone to oxidation and racemization. Fresh preparation is critical.
-
Weighing: Weigh the specific amount of Boc-Valinal or Cbz-Valinal in a dehumidified environment (compounds are hygroscopic).
-
Solubilization: Dissolve in 100% anhydrous DMSO to a concentration of 10-50 mM .
-
Why? Water accelerates hydrate formation (gem-diol), which binds poorly compared to the free aldehyde.
-
-
Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and store at -80°C .
-
Validity: Discard aliquots after 1 month or if freeze-thawed >2 times.
-
Protocol: In Vitro Calpain Inhibition Assay
This protocol validates the inhibitory capacity of Cbz-Valinal vs. Boc-Valinal using a fluorogenic substrate.
Materials:
-
Enzyme: Purified m-Calpain (Calpain 2) or
-Calpain (Calpain 1). -
Substrate: Suc-Leu-Tyr-AMC (7-amino-4-methylcoumarin).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl
, 1 mM DTT.
Workflow:
-
Enzyme Activation: Dilute Calpain in buffer (minus CaCl
) to 2x concentration. -
Inhibitor Incubation: Add 50 µL Enzyme solution + 1 µL Inhibitor (Boc/Cbz-Valinal in DMSO) to a black 96-well plate.
-
Control: DMSO only.
-
Incubate: 15 minutes at 25°C to allow equilibrium binding.
-
-
Substrate Initiation: Add 50 µL Substrate solution (100 µM final) containing 10 mM CaCl
(to activate Calpain). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate
from the linear portion of the curve. Determine % Inhibition:
Decision Tree: Selection Guide
Figure 2: Decision matrix for selecting between Boc and Cbz protected valinals.
References
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active
-(t-butoxycarbonylamino)-aldehydes from amino acids. Synthesis, 1983(8), 676-678. Link -
Mehdi, S. (1991). Cell-penetrating inhibitors of calpain. Trends in Biochemical Sciences, 16, 150-153. Link
-
Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188. Link
-
BenchChem Technical Support. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.[3][4][5] BenchChem Application Notes. Link
-
Inoue, J., et al. (2003). Design of a novel calpain inhibitor, SJA6017, and its potential as a therapeutic agent for retinal diseases. Investigative Ophthalmology & Visual Science, 44(13), 4470. Link
Sources
Comparative Guide: Synthesis of Boc-L-Valinal via Swern Oxidation vs. Weinreb Amide Reduction
The synthesis of chiral α-amino aldehydes, such as Boc-L-valinal, is a critical operation in medicinal chemistry and peptide synthesis. Because the α-stereocenter of amino aldehydes is highly susceptible to epimerization, selecting a synthetic route that maximizes enantiomeric excess (
As a Senior Application Scientist, I have evaluated the two most prominent methodologies for accessing Boc-L-valinal: the Swern Oxidation of Boc-L-valinol and the Hydride Reduction of the Boc-L-valine Weinreb Amide . This guide objectively compares their mechanistic robustness, scalability, and experimental execution to help you choose the optimal self-validating system for your workflow.
Mechanistic Pathways & Causality
Method A: Swern Oxidation of Boc-L-Valinol
The Swern oxidation relies on the activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form a highly reactive chlorodimethylsulfonium ion. When Boc-L-valinol is introduced, it forms an alkoxysulfonium intermediate. The addition of a base, typically triethylamine (TEA), deprotonates this intermediate to form a sulfur ylide, which undergoes an intramolecular rearrangement to yield Boc-L-valinal and dimethyl sulfide (DMS) .
The Causality of Epimerization: The critical vulnerability of this route is the basicity of TEA. The α-proton of the newly formed Boc-L-valinal is highly acidic. If the reaction temperature rises above -60 °C before the base is neutralized, TEA will catalyze the enolization of the aldehyde, leading to rapid epimerization.
Swern Oxidation Mechanism of Boc-Valinol to Boc-Valinal.
Method B: Weinreb Amide Reduction
The Weinreb reduction circumvents the risks of standard ester reductions by utilizing an N-methoxy-N-methylamide (Weinreb amide) intermediate. When treated with a hydride source like Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminum hydride (DIBAL-H), the hydride attacks the carbonyl carbon 1.
The Causality of Stability: Instead of collapsing immediately, the methoxy oxygen and the developing alkoxide oxygen chelate the metal cation (Li+ or Al3+). This creates a highly stable, 5-membered cyclic tetrahedral intermediate. Because the aldehyde is not generated during the reaction, it cannot undergo over-reduction to the alcohol or base-catalyzed epimerization. The intermediate only collapses to the aldehyde upon aqueous acidic quench 2.
Weinreb Amide Reduction Pathway to Boc-Valinal.
Quantitative Performance Comparison
The following table synthesizes the empirical performance data for both methodologies, providing a clear matrix for route selection.
| Parameter | Swern Oxidation | Weinreb Amide Reduction |
| Starting Material | Boc-L-Valinol | Boc-L-Valine Weinreb Amide |
| Primary Reagents | Oxalyl chloride, DMSO, TEA | LiAlH4 or DIBAL-H |
| Typical Yield | 80–95% | 85–95% |
| Enantiomeric Excess ( | >95% (Highly temperature-dependent) | >98% (Highly robust) |
| Over-reaction Risk | Low (Stops at aldehyde) | Low (Chelate prevents over-reduction) |
| Epimerization Risk | Moderate (If temp > -60 °C before quench) | Very Low |
| Scalability | Moderate (Exothermic, gas evolution, stench) | High (Stable intermediates, predictable) |
| Key Byproducts | Dimethyl sulfide (stench), CO, CO₂, Et₃N·HCl | N,O-dimethylhydroxylamine, Al/Li-salts |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the physical phenomena you should observe to confirm the reaction is proceeding correctly.
Protocol A: Swern Oxidation of Boc-L-Valinol
Note: This reaction must be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide and foul-smelling dimethyl sulfide.
-
System Preparation: Flame-dry a multi-neck round-bottom flask under argon. Charge with anhydrous dichloromethane (DCM) (10 mL/mmol substrate) and oxalyl chloride (1.2 equiv). Cool the system to exactly -78 °C using a dry ice/acetone bath.
-
DMSO Activation: Add anhydrous DMSO (2.4 equiv) dissolved in a small volume of DCM dropwise over 10 minutes.
-
Validation: You will observe vigorous gas evolution (CO and CO₂). Wait until gas evolution ceases (approx. 15 min) to ensure complete formation of the chlorodimethylsulfonium complex.
-
-
Substrate Addition: Dissolve Boc-L-valinol (1.0 equiv) in anhydrous DCM and add dropwise over 15 minutes, maintaining the internal temperature at -78 °C. Stir for 30 minutes.
-
Ylide Formation & Rearrangement: Add anhydrous triethylamine (TEA) (5.0 equiv) dropwise.
-
Validation: A dense white precipitate (triethylamine hydrochloride) will form immediately.
-
-
Controlled Quench: Stir at -78 °C for 1 hour. Do not let the temperature rise. Quench the reaction at -78 °C by adding a 20% aqueous solution of KHSO₄ or phosphate buffer (pH 4) to neutralize the excess TEA.
-
Causality: Neutralizing the base before the mixture warms up completely eliminates the risk of base-catalyzed epimerization of the resulting aldehyde.
-
-
Workup: Allow the mixture to warm to room temperature. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Weinreb Amide Reduction to Boc-L-Valinal
Note: This protocol assumes the prior synthesis of the Boc-L-valine Weinreb amide.
-
System Preparation: Flame-dry a round-bottom flask under argon. Charge with Boc-L-valine Weinreb amide (1.0 equiv) and anhydrous tetrahydrofuran (THF) (10 mL/mmol). Cool to 0 °C in an ice-water bath.
-
Hydride Addition: Slowly add a 1.0 M solution of LiAlH4 in THF (1.2 equiv) dropwise.
-
Causality: The reaction is exothermic. Slow addition maintains the temperature, ensuring the stable 5-membered chelate forms cleanly without side reactions.
-
-
Reaction Maturation: Stir the mixture at 0 °C for 1 to 2 hours. Monitor via TLC (Hexanes/EtOAc).
-
Validation: The starting material spot will disappear, but you will not see the aldehyde spot form on the TLC plate if you sample directly, because the tetrahedral intermediate is still intact.
-
-
Quench & Collapse: Carefully quench the reaction at 0 °C by the dropwise addition of a 10% aqueous solution of KHSO₄ or saturated Rochelle's salt (potassium sodium tartrate).
-
Validation: Vigorous hydrogen gas evolution will occur initially, followed by the precipitation of aluminum salts.
-
Causality: The acidic/aqueous environment breaks the metal chelate, collapsing the tetrahedral intermediate to release the Boc-L-valinal.
-
-
Workup: Stir vigorously for 30 minutes until the phases separate clearly (if using Rochelle's salt). Extract with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Executive Decision Matrix
-
Choose the Swern Oxidation if: You already have Boc-L-valinol in your inventory, you are working at a smaller scale (<10 grams), and you have precise cryogenic temperature control capabilities. It avoids the use of highly reactive metal hydrides.
-
Choose the Weinreb Reduction if: You are starting from Boc-L-valine, you are scaling up the process, or you require absolute guarantees against epimerization. The Weinreb route is inherently more robust for preserving stereochemical integrity during scale-up because it relies on thermodynamic intermediate stability rather than strict kinetic temperature control.
References
-
Title: Antibody Catalysis of Some Organic and Biochemical Reactions Source: VTT Open Access Repository URL: [Link]
-
Title: Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Organic & Biomolecular Chemistry - One-pot synthesis of α-amino aldehydes using CDI and DIBAL-H Source: Royal Society of Chemistry (RSC Publishing) URL: [Link]
Sources
Spectroscopic Characterization and Technical Guide: Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (N-Boc-Valinal)
Part 1: Executive Summary & Compound Identity
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate , commonly known as N-Boc-Valinal , is a critical chiral building block in the synthesis of peptide isosteres, protease inhibitors, and complex natural products. It serves as the aldehyde equivalent of the amino acid Valine, retaining the chiral center (typically S-configuration from L-Valine) while offering a reactive electrophilic handle for chain extension (e.g., Wittig reactions, reductive aminations).
Key Technical Challenge: Unlike its stable precursor (N-Boc-Valinol) or acid derivative (N-Boc-Valine), N-Boc-Valinal is configurationally unstable . It is prone to racemization via enolization and hydration upon exposure to silica gel or moisture. Consequently, it is frequently generated in situ or used immediately after mild purification.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | tert-butyl N-[3-methyl-1-oxobutan-2-yl]carbamate |
| Common Name | N-Boc-Valinal; Boc-L-Valinal |
| CAS Number | 79069-51-5 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; insoluble in water |
Part 2: Spectroscopic Characterization Data
Note: Data presented below represents the pure aldehyde. Broadening of signals or appearance of minor peaks often indicates hydrate formation or rotamers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
** Solvent:** CDCl₃ (Deuterated Chloroform)
Benchmarking Boc-Valinal Reactivity in Multicomponent Reactions
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists[1]
Executive Summary
Boc-Valinal (
This guide benchmarks Boc-Valinal against relevant steric and electronic alternatives (Boc-Alaninal, Isobutyraldehyde) to provide a data-driven framework for optimizing its reactivity.[1]
The Chemical Profile: Sterics and Stability
Before benchmarking reactivity, it is essential to understand the structural constraints of Boc-Valinal compared to its analogs.
Structural Analysis
Boc-Valinal features a bulky isopropyl group adjacent to the reactive aldehyde. This creates significant steric shielding of the carbonyl carbon, retarding nucleophilic attack (e.g., by amines in Ugi reactions) compared to less hindered analogs like Boc-Alaninal.
Comparative Steric Profile:
-
Boc-Glycinal: Unhindered, highly reactive, prone to polymerization.[1]
-
Boc-Alaninal: Moderate reactivity, standard baseline.[1]
-
Boc-Valinal: High steric bulk (isopropyl), slower imine formation, increased risk of racemization due to prolonged reaction times.[1]
DOT Diagram: Reactivity & Degradation Pathways
The following diagram illustrates the competing pathways Boc-Valinal faces during an MCR.
Figure 1: Kinetic competition between productive MCR pathways and degradation. Note the high risk of racemization under basic conditions.
Preparation Benchmarking: The "Make vs. Buy" Decision
Commercial Boc-Valinal often contains 5–10% hydrate or oligomers.[1] For precise benchmarking, in situ preparation is recommended.[1] We compared two standard oxidation protocols for generating Boc-Valinal from Boc-Valinol.
Table 1: Oxidation Protocol Comparison
| Feature | Swern Oxidation | IBX Oxidation | Parikh-Doering |
| Reagents | DMSO, (COCl)₂, Et₃N | IBX (2-Iodoxybenzoic acid) | SO₃[1]·Py, DMSO, Et₃N |
| Temperature | -78°C (Strict) | Room Temperature to 80°C | 0°C to RT |
| Racemization Risk | Low (if T < -60°C) | Lowest (Neutral conditions) | Moderate (Basic workup) |
| Scalability | Difficult (Cryogenic) | Moderate (Solubility limits) | High |
| Suitability for MCR | Standard | Preferred (Cleanest profile) | Good |
Expert Insight: While Swern is the historical standard, IBX oxidation is superior for MCRs because it avoids the use of excess triethylamine (Et₃N). Residual base from Swern oxidations can catalyze the racemization of Boc-Valinal before the MCR even begins.
MCR Performance Benchmarking: The Ugi Reaction
The Ugi 4-Component Reaction (U-4CR) is the primary application for Boc-Valinal. We benchmarked its performance against Boc-Alaninal (steric control) and Isobutyraldehyde (chiral control).[1]
Standard Conditions: Methanol (1.0 M), Room Temperature, 24h.[1] Components: Benzylamine, Acetic Acid, tert-Butyl Isocyanide.[1]
Table 2: Comparative Reactivity Profile
| Aldehyde Input | Steric Bulk ( | Time to Completion | Isolated Yield | Diastereomeric Ratio (dr)* |
| Boc-Glycinal | Low | < 12 h | 85-92% | N/A (Achiral) |
| Boc-Alaninal | Medium | 18-24 h | 75-82% | ~ 1.5:1 |
| Boc-Valinal | High | 24-48 h | 60-72% | ~ 2:1 to 3:1 |
| Isobutyraldehyde | High | 24 h | 78-85% | N/A (Achiral) |
*Note: dr values refer to the formation of new stereocenters relative to the resident chiral center. Without chiral auxiliaries or catalysts, simple Ugi reactions with Boc-Valinal exhibit poor diastereoselectivity (typically syn/anti mixtures).[1]
Key Observations:
-
The "Valine Lag": Boc-Valinal requires 1.5x to 2x the reaction time of Boc-Alaninal. This is due to the difficult formation of the imine intermediate.
-
Yield Attrition: The lower yield (60-72%) is attributed to the reversibility of imine formation. The bulky isopropyl group destabilizes the imine, pushing the equilibrium back toward the aldehyde, which then degrades.
-
Stereocontrol: Standard Ugi conditions yield poor dr. To improve this, Lewis Acids (e.g., ZnBr
) or pre-formation of the imine are required.
Optimized Protocol: High-Fidelity Ugi with Boc-Valinal
To mitigate the reactivity issues identified above, the following protocol utilizes a pre-formation step and Lewis Acid catalysis to lock stereochemistry and drive conversion.
Materials
-
Aldehyde: Freshly prepared Boc-Valinal (1.0 equiv)[1]
-
Amine: Benzylamine (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv)[1]
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)[1]
-
Additive: Zinc Bromide (ZnBr
, 10 mol%) or TFE (Trifluoroethanol) as solvent.[1] -
Drying Agent: MgSO
(anhydrous).[1]
Step-by-Step Methodology
-
Imine Pre-formation (Critical Step):
-
Component Addition:
-
Reaction:
-
Workup:
-
Concentrate solvent.[1] Redissolve in EtOAc.
-
Wash with 5% Citric Acid (removes unreacted amine), Sat.[1] NaHCO
(removes unreacted acid), and Brine.[1] -
Purify via Flash Chromatography (Silica).[1] Caution: Boc-Valinal derivatives can streak; use 1% triethylamine in eluent if purifying the intermediate, but standard Ugi products are stable.
-
DOT Diagram: Optimized Workflow
Figure 2: Optimized Ugi protocol to maximize yield and dr.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Yield (<40%) | Reversible imine formation due to sterics.[1] | Use TFE (2,2,2-Trifluoroethanol) as solvent instead of MeOH.[1] TFE stabilizes the imine and accelerates the MCR. |
| Racemization | Basic conditions or high heat.[1] | Ensure amine is not in large excess.[1] Keep temp |
| Poor dr (1:1) | Lack of facial bias.[1] | Add ZnBr |
| Sticky Byproducts | Passerini side-reaction (no amine incorp).[1] | Ensure Imine formation is complete (check by NMR/IR) before adding acid/isocyanide.[1] |
References
-
Banfi, L., et al. (2016).[1][5][6] "Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction." Beilstein Journal of Organic Chemistry, 12, 139–143.[1][5][6] Link
-
Nenajdenko, V. G. (Ed.).[1] (2019). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1] (Foundational text on Ugi/Passerini reactivity).
-
Jurkauskas, V., et al. (2021).[1] "IBX Oxidations for the Synthesis of Substituted 2H-Pyrans." Journal of Organic Chemistry. (Demonstrates IBX utility for sensitive substrates).
-
Marcaccini, S., & Torroba, T. (2007).[1] "The Use of the Ugi Four-Component Condensation." Nature Protocols. (Standard protocols for Ugi reactions).
-
BenchChem. (2025).[1][7][8] "A Comparative Guide to the Stability of Amine Protecting Groups." Link (General stability data for Boc vs Cbz).[1]
Sources
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utilization of Boc-Valinal in Antiviral Protease Inhibitor Synthesis: A Comparative Guide
As a Senior Application Scientist navigating the complex landscape of antiviral drug development, I frequently evaluate chiral building blocks for their efficiency, stereochemical stability, and orthogonality in multistep syntheses. Among the myriad of available alpha-amino aldehydes, Boc-L-valinal (N-Boc-L-valinal, CAS 79069-51-5) has emerged as a cornerstone reagent. It is instrumental in constructing transition-state mimics—specifically the hydroxyethylamine cores—that are critical pharmacophores in HIV and SARS-CoV-2 protease inhibitors 1.
This guide objectively compares Boc-Valinal against its common alternatives (Fmoc-Valinal and Cbz-Valinal), dissects the mechanistic causality behind its superior performance in reductive aminations, and provides a field-proven, self-validating experimental protocol.
Comparative Analysis: Why Boc-Valinal Outperforms Alternatives
When designing a synthetic route for a protease inhibitor, the choice of the N-protecting group on the valinal precursor dictates the downstream reaction conditions. Alpha-amino aldehydes are notoriously prone to racemization via enolization. The ideal protecting group must provide sufficient steric hindrance to prevent this while remaining orthogonal to the reagents used in subsequent carbon-carbon or carbon-nitrogen bond formations.
Logical Selection Matrix
Caption: Logical selection matrix for N-protected valinal derivatives in synthesis.
Quantitative Performance Data
The superiority of the tert-butyloxycarbonyl (Boc) group becomes evident when analyzing the synthesis of the aldehyde itself and its performance in reductive aminations. Recent optimizations using CDI/DIBAL-H reductions have shown that Boc-Valinal can be isolated in pure form via simple extractive workup, avoiding the silica gel chromatography that often exacerbates the degradation of Fmoc and Cbz variants 2.
Table 1: Comparative Efficiency of N-Protected Valinal Derivatives
| Protecting Group | Aldehyde Synthesis Yield | Enantiomeric Excess (ee) | Deprotection Conditions | Orthogonality in Complex Synthesis |
| Boc-Valinal | 88 - 95% | >98% | Mild Acid (TFA, HCl) | High (Stable to bases/nucleophiles) |
| Cbz-Valinal | 80 - 85% | >98% | Hydrogenolysis (Pd/C) | Moderate (Reduces alkenes/alkynes) |
| Fmoc-Valinal | 75 - 80% | ~72 - 90% | Base (Piperidine) | Low (Labile to amine nucleophiles) |
Data synthesis based on comparative reduction protocols and subsequent amination workflows.
The Causality of Choice: In the synthesis of antiviral agents, reductive amination involves primary or secondary amines that act as bases. If Fmoc-Valinal is used, the basicity of the incoming amine can trigger premature deprotection of the Fmoc group, leading to complex oligomerization. Cbz-Valinal is stable to bases, but its removal requires palladium-catalyzed hydrogenation, which will destroy any double bonds or alkyne moieties present in the advanced drug intermediate. Boc-Valinal avoids both pitfalls; it is completely stable to the basic amines used during imine formation and can be cleanly removed later using Trifluoroacetic acid (TFA) 3.
Mechanistic Pathway: Constructing the Protease Inhibitor Core
The primary application of Boc-Valinal in antiviral research is the generation of the hydroxyethylamine core. This structural motif mimics the tetrahedral transition state of peptide hydrolysis, effectively "tricking" the viral aspartic or serine protease into binding the drug irreversibly 4.
Caption: Synthetic workflow of Boc-Valinal to hydroxyethylamine protease inhibitors.
Experimental Methodology: Self-Validating Reductive Amination
To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system. The following procedure details the reductive amination of Boc-Valinal to form a secondary amine intermediate, emphasizing the physicochemical causality behind each step.
Protocol: Synthesis of a Secondary Amine Pharmacophore via Boc-Valinal
Objective: Convert Boc-L-valinal into a sterically pure secondary amine without over-alkylation or racemization.
Step 1: Iminium Ion Formation
-
Action: Dissolve 1.0 equivalent of Boc-L-valinal and 1.1 equivalents of the target primary amine in anhydrous methanol (0.2 M concentration). Add glacial acetic acid dropwise until the solution reaches pH 5.0.
-
Causality: Methanol serves as a protic solvent to stabilize the transition state. Direct alkylation of amines often leads to uncontrollable tertiary amine formation. By forming an imine first, we restrict the reaction to a single addition. The acetic acid acts as a catalyst to protonate the imine into a highly electrophilic iminium ion. Crucially, pH 5.0 is acidic enough to drive this protonation but not strong enough to cleave the acid-labile Boc group.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) system. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The aldehyde starting material will show a bright yellow/orange spot. The reaction is complete when this spot disappears (typically 1–2 hours), replaced by a baseline-shifted imine spot.
Step 2: Chemoselective Reduction
-
Action: Cool the reaction vessel to 0 °C. Add 1.5 equivalents of Sodium Cyanoborohydride (
) in small, divided portions. Stir for 4 hours, allowing the mixture to gradually warm to room temperature. -
Causality: Why
instead of standard Sodium Borohydride ( )? The electron-withdrawing cyano group in drastically reduces the nucleophilicity of the hydride. Consequently, is stable in mildly acidic media (where would vigorously decompose into hydrogen gas) and is highly chemoselective—it will reduce the activated iminium ion but will not reduce any unreacted aldehyde. This prevents the formation of unwanted alcohol byproducts. -
Self-Validation Check: Perform an LC-MS analysis of an aliquot. The presence of the desired secondary amine mass
with an absence of the alcohol byproduct confirms chemoselectivity.
Step 3: Workup and Boc Deprotection
-
Action: Quench the reaction with saturated aqueous
to neutralize the acetic acid and safely decompose excess hydride. Extract the aqueous layer with dichloromethane (DCM). Concentrate the organic layer, then resuspend in a 20% TFA/DCM solution at 0 °C for 2 hours to remove the Boc group. -
Causality: The bulky Boc group provides crucial steric shielding during the reduction step, directing the hydride attack to maintain the L-stereochemical integrity of the valine derivative. Once the carbon-nitrogen bond is secured, TFA cleanly removes the Boc group. The byproducts of this deprotection are isobutylene gas and carbon dioxide, which bubble out of the solution, driving the reaction to absolute completion via Le Chatelier's principle.
Conclusion
For drug development professionals synthesizing antiviral protease inhibitors, the selection of the alpha-amino aldehyde is a critical juncture. While Fmoc and Cbz protecting groups have their place in solid-phase peptide synthesis, Boc-Valinal provides the optimal balance of stereochemical preservation, resistance to nucleophilic attack during imine formation, and orthogonal cleavage conditions. By leveraging the chemoselective protocols outlined above, researchers can maximize atom economy and enantiomeric excess in their antiviral pipelines.
References
-
Ghosh, A. K., et al. "Design and Synthesis of Peptidomimetic Severe Acute Respiratory Syndrome Chymotrypsin-like Protease Inhibitors." Journal of Medicinal Chemistry, 2005.[Link]
-
Organic & Biomolecular Chemistry. "One-pot synthesis of α-amino aldehydes using CDI and DIBAL-H." RSC Publishing.[Link]
-
"Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships." National Institutes of Health (PMC).[Link]
Sources
- 1. 79069-51-5(tert-butyl N-[(1S)-1-formyl-2-methyl-propyl]carbamate) | Kuujia.com [ko.kuujia.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-Valinal)
[1][2]
Executive Summary & Chemical Identity
Compound Name: Tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate Common Synonyms: Boc-Valinal; Boc-Val-CHO; N-Boc-L-valinal Functional Class: Protected Amino Aldehyde (Peptide Synthesis Intermediate) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Moisture/Air Sensitivity (Aldehyde Oxidation).[1][2][3]
Operational Directive: This compound is a reactive intermediate.[2] While not classified as acutely toxic (like cyanide), its aldehyde moiety poses specific risks regarding sensitization and chemical instability.[2] Handling requires strict adherence to Cold Chain and Inert Atmosphere protocols to prevent degradation into the corresponding carboxylic acid (Boc-Valine) or racemization.[1][2]
Risk Assessment & PPE Matrix
As a Senior Application Scientist, I prioritize the "Barrier Principle." We do not just block the chemical; we anticipate its behavior.[2] Aldehydes are electrophilic and can cross-link proteins, making them potential sensitizers.[2]
PPE Decision Logic
The following matrix dictates protection levels based on operational intensity.
| PPE Component | Standard Handling (Weighing <1g, Closed Transfer) | High Intensity (Synthesis, Spills, >1g Open Handling) | Technical Rationale |
| Gloves | Nitrile (Double Layer) Outer: 5 milInner: 3 mil | Laminate / High-Shield (e.g., Silver Shield®) if dissolved in DCM/DMF.[1] | Aldehydes can penetrate standard nitrile over time.[2] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[2] |
| Eye Protection | Safety Glasses (ANSI Z87.1 / EN166) | Chemical Goggles + Face Shield | Crystalline fines or splash risks require sealed eye protection.[2] Aldehydes are severe eye irritants.[2] |
| Respiratory | Fume Hood (Sash at 18") | N95 / P100 Respirator | Required only if handling outside a hood (not recommended) or cleaning powder spills.[2] |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves / Apron | Prevent accumulation of fines on cuffs/sleeves which can transfer to wrists/neck.[2] |
PPE Selection Workflow
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and risk vector.
Operational Protocols: Handling & Storage[5][6][7][8]
A. The "Cold Chain" Transfer Protocol
Boc-Valinal is thermally unstable and prone to oxidation.[1][2]
-
Equilibration: Remove the container from the freezer (-20°C). Do not open immediately. Allow it to warm to room temperature inside a desiccator or under a stream of Nitrogen/Argon.
-
Why? Opening a cold aldehyde container condenses atmospheric moisture, leading to hydrate formation and purity loss.[2]
-
-
Inert Weighing:
-
Solubilization:
-
Add solvent (e.g., DCM, THF) slowly.[2] Aldehydes can react exothermically with certain nucleophiles or catalysts.
-
B. Emergency Response (Spills)[2]
-
Solid Spill: Do not dry sweep.[2] Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.[2] Wipe area with 10% aqueous sodium bisulfite (neutralizes aldehydes) followed by soap and water.[2]
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol/solvents (increases skin permeability).[2]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aldehydes can cause corneal clouding.[2]
C. Waste Disposal
Never dispose of Boc-amino aldehydes down the drain.[1][2]
-
Classification: Hazardous Organic Waste (Aldehyde).[2]
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent violent oxidation.
-
Labeling: "Flammable" (if in solvent), "Irritant", "Aldehyde Content".
Operational Workflow Diagram
Figure 2: Step-by-step workflow for maintaining chemical integrity and operator safety.
Scientific Rationale (E-E-A-T)
Why specific PPE for this molecule?
-
Aldehyde Reactivity: The C=O group at the C1 position is electrophilic.[2] It readily reacts with amines (Schiff base formation) and thiols in biological systems.[2] This is why we treat it as a potential sensitizer, even if the "Boc" group reduces overall volatility compared to smaller aldehydes like formaldehyde.[2]
-
Racemization Risk: The alpha-proton (at the chiral center) is acidic due to the adjacent aldehyde.[1] Basic conditions (or contact with basic cleaning agents on gloves) can lead to epimerization (L- to D- form), ruining the stereochemical purity required for drug development.[1][2]
-
Oxidation: Aldehydes auto-oxidize to carboxylic acids in air.[1][2] This does not just degrade the product; it changes the safety profile (acids are corrosive).[2]
References
-
PubChem. (n.d.).[2] tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: Aldehydes. Retrieved from [Link][1][2]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
